molecular formula C7H7N3OS B1149370 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 1201784-89-5

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1149370
CAS No.: 1201784-89-5
M. Wt: 181
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXOIATWSHVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987175
Record name 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67831-83-8
Record name 67831-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Core Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support ongoing research and drug discovery efforts.

Core Chemical and Physical Properties

This compound, also known as 4-Hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This scaffold is a deaza-isostere of adenine, a fundamental component of ATP, making it a privileged structure for the development of kinase inhibitors.

PropertyValueSource
CAS Number 67831-83-8Apollo Scientific
Molecular Formula C₇H₇N₃OSCalculated
Molecular Weight 181.21 g/mol Apollo Scientific
Melting Point 296-298 °CApollo Scientific
Appearance Light gray solid (for the related Pyrrolo[2,3-d]pyrimidin-4-ol)Home Sunshine Pharma
Solubility Likely soluble in DMSO, ethyl acetate, and methanol (based on the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)ChemicalBook[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, often involving the construction of the core pyrrolo[2,3-d]pyrimidine skeleton followed by functional group interconversions. A plausible synthetic route is outlined below, based on established methodologies for related compounds.

General Synthetic Workflow

The synthesis typically starts from readily available precursors to construct the pyrimidine ring, which is then fused with a pyrrole ring. A key intermediate is often a halogenated pyrrolo[2,3-d]pyrimidine, which allows for the introduction of the methylthio and hydroxyl groups.

G cluster_0 Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Synthesis of Target Compound Diethyl Malonate Diethyl Malonate Intermediates Intermediates Diethyl Malonate->Intermediates Multiple Steps 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Introduction of Methylthio Group This compound This compound 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine->this compound Hydroxylation

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

An efficient synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from diethyl malonate has been reported.[2] The process involves five steps with a good overall yield.[2] A patented method also describes the synthesis starting from the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[3]

Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine Ethyl cyanoacetate and thiourea are dissolved in ethanol. Sodium ethoxide in ethanol is then slowly added at a low temperature (0-5°C). The mixture is stirred and then refluxed for 8-10 hours. The resulting solid is filtered, washed, and dried.[4]

Step 2: Synthesis of 4-amino-6-hydroxypyrimidine The 2-mercapto-4-amino-6-hydroxypyrimidine is treated with Raney nickel in an ammonia solution at an elevated temperature (80-100°C) for 4-6 hours to achieve desulfurization.[4]

Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine 4-amino-6-hydroxypyrimidine is reacted with a 2-chloroacetaldehyde solution in the presence of sodium acetate at 60-80°C for 4-6 hours.[4]

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine The 4-hydroxypyrrolo[2,3-d]pyrimidine is dissolved in phosphorus oxychloride and heated at 80-100°C for 2-4 hours. After removing excess phosphorus oxychloride, the reaction is quenched with ice water and the pH is adjusted to 9-10 to precipitate the product.[4]

Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and subsequent hydroxylation

A general method for the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines provides a basis for the synthesis of the target compound.[5]

Step 1: Introduction of the Methylthio Group The synthesis of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine can be achieved from a suitable precursor.

Step 2: Hydroxylation The 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can then be subjected to a nucleophilic substitution reaction to replace the chlorine atom at the 4-position with a hydroxyl group. This can often be achieved by treatment with a hydroxide source.

Characterization

The structure and purity of this compound and its intermediates would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole and pyrimidine ring protons, as well as the methylthio group protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic shifts for the thiomethyl carbon and the carbons of the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₇N₃OS.
HPLC A single major peak indicating the purity of the compound.

Biological Activity and Therapeutic Potential

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors due to their structural similarity to adenine.

Kinase Inhibition

Derivatives of pyrrolo[2,3-d]pyrimidine have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

Target Kinase FamilyTherapeutic Area
Janus Kinases (JAKs) Inflammatory diseases (e.g., Rheumatoid Arthritis), Myeloproliferative neoplasms
Epidermal Growth Factor Receptor (EGFR) Cancer (e.g., Non-small cell lung cancer)
Signal Transducer and Activator of Transcription (STAT) Allergic conditions (e.g., Asthma)
Interleukin-2-inducible T-cell Kinase (Itk) Inflammatory and autoimmune diseases, T-cell leukemia/lymphoma
Colony-Stimulating Factor 1 Receptor (CSF1R) Cancer, Inflammatory diseases
Quantitative Biological Data for Related Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases, providing a comparative context for the potential activity of this compound.

Compound ClassTargetIC₅₀Cell LineReference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK240 - 204 nMHepG2MDPI[7]
Pyrrolo[2,3-d]pyrimidine derivativesMutant EGFR (T790M)0.21 nM-PubMed[8]
Pyrrolo[2,3-d]pyrimidine derivativesWild-type EGFR22 nM-PubMed[8]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPKBβNanomolar range-PMC - NIH[9]

Signaling Pathway Involvement

Given the prevalence of pyrrolo[2,3-d]pyrimidines as kinase inhibitors, this compound is likely to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in the immune response.[10] Inhibitors of JAKs, many of which are based on the pyrrolo[2,3-d]pyrimidine scaffold, can block the downstream signaling of STAT proteins, thereby reducing inflammation.

G cluster_0 Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth and proliferation.[11] Mutations leading to its constitutive activation are common in various cancers.[11] EGFR inhibitors, including those with a pyrrolo[2,3-d]pyrimidine core, block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cancer cell proliferation.

G cluster_0 Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Nucleus Nucleus ERK->Nucleus Translocation Cell Proliferation Cell Proliferation Nucleus->Cell Proliferation Promotion Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Workflows

The discovery and development of kinase inhibitors based on the this compound scaffold typically follow a structured workflow encompassing screening, characterization, and validation.

Kinase Inhibitor Screening Workflow

A typical workflow for screening and identifying kinase inhibitors involves a combination of in vitro and cell-based assays.

G Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Biochemical Assays HTS HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Cell-Based Assays Cell-Based Assays Dose-Response & IC50 Determination->Cell-Based Assays Target Engagement & Pathway Inhibition Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A general workflow for kinase inhibitor screening and development.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery. The potent and versatile nature of the pyrrolo[2,3-d]pyrimidine scaffold suggests that this compound and its derivatives hold significant promise for the development of novel therapeutics.

References

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This class of molecules, also known as 7-deazapurines, is of significant interest to researchers in medicinal chemistry and drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.

Chemical Structure and IUPAC Name

The foundational information for this compound is its molecular structure and systematic nomenclature.

Chemical Structure:

IUPAC Name: 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Synonyms:

  • 2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidin-4-ol[1]

  • 2-(Methylthio)-4a,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one[1]

  • 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 3,4a-dihydro-2-(methylthio)-[1]

ParameterValue
Molecular Formula C₇H₇N₃OS
Molecular Weight 181.21 g/mol
CAS Number 1201784-89-5

Biological Context and Potential Applications

While specific experimental data for this compound is limited in publicly available literature, the broader class of pyrrolo[2,3-d]pyrimidines has been extensively studied, revealing a wide range of biological activities. These compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.

The primary therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives lies in their ability to act as kinase inhibitors .[2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine, a key component of adenosine triphosphate (ATP), allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function.

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)[3]

  • Janus Kinases (JAKs)

  • Spleen Tyrosine Kinase (Syk)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[2]

Given the established role of the 2-substituted pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibition, it is plausible that this compound could serve as a valuable intermediate or a starting point for the development of novel kinase inhibitors. The methylthio group at the 2-position can be a key pharmacophoric feature or a handle for further chemical modifications to enhance potency and selectivity.

Synthesis Strategies

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold or vice versa.

A general synthetic workflow for related pyrrolo[2,3-d]pyrimidine derivatives is outlined below. This diagram illustrates a common multi-step synthesis approach that is often employed for this class of compounds.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Pyrrole Precursor Pyrrole Precursor Cyclization Reaction Cyclization Reaction Pyrrole Precursor->Cyclization Reaction Pyrimidine Precursor Pyrimidine Precursor Pyrimidine Precursor->Cyclization Reaction Introduction of Methylthio Group Introduction of Methylthio Group Cyclization Reaction->Introduction of Methylthio Group Modification of 4-position Modification of 4-position Introduction of Methylthio Group->Modification of 4-position Target Compound Target Compound Modification of 4-position->Target Compound

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidines.

Experimental Protocols: A Representative Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., a pyrrolo[2,3-d]pyrimidine derivative)

  • Recombinant human kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the assay.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of the 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

    • Initiate the kinase reaction by adding the reaction mixture to the wells containing the compounds.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Signaling Pathway Involvement: JAK-STAT Pathway

Given that many pyrrolo[2,3-d]pyrimidine derivatives are known to be potent inhibitors of Janus kinases (JAKs), a relevant signaling pathway to consider is the JAK-STAT pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating processes such as cell growth, differentiation, and immune responses. Aberrant activation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases.

The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway and the potential point of inhibition by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Simplified JAK-STAT signaling pathway and inhibition.

Conclusion

This compound is a member of the medicinally important pyrrolo[2,3-d]pyrimidine class of compounds. While detailed biological data for this specific molecule is not extensively documented, its structural features suggest potential as a kinase inhibitor. The broader family of pyrrolo[2,3-d]pyrimidines has a well-established history as potent modulators of various kinases, with several derivatives advancing into clinical trials and approved as drugs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their therapeutic potential, particularly in the areas of oncology and immunology. This guide serves as a foundational resource for researchers and drug development professionals interested in this promising chemical scaffold.

References

An In-depth Technical Guide to 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is a deaza-isostere of adenine, a fundamental component of ATP, making it a privileged structure in the design of ATP-competitive kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine core is central to numerous approved drugs and clinical candidates for the treatment of inflammatory diseases, myeloproliferative disorders, and cancer.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on its role as a key intermediate and pharmacophore in the development of targeted therapies.

Introduction: The Rise of Pyrrolo[2,3-d]pyrimidines in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine nucleus has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This similarity allows it to function as a versatile scaffold for the development of inhibitors that target the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the development of selective kinase inhibitors has become a major focus of modern drug discovery.

The significance of the pyrrolo[2,3-d]pyrimidine scaffold is underscored by the successful development of several blockbuster drugs. For instance, Tofacitinib, a Janus kinase (JAK) inhibitor, is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Baricitinib, another JAK inhibitor, is used for the treatment of rheumatoid arthritis. These examples highlight the therapeutic potential of this heterocyclic system and the ongoing interest in developing new derivatives with improved potency and selectivity.

Discovery and History of this compound

The specific historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. Its emergence is closely tied to the broader exploration of the pyrrolo[2,3-d]pyrimidine scaffold as a source of biologically active compounds. The earliest comprehensive synthesis of 7-unsubstituted 7H-pyrrolo[2,3-d]pyrimidines was reported in the late 1980s.

The primary importance of this compound lies in its role as a key chemical intermediate in the synthesis of more complex and potent kinase inhibitors. The methylthio group at the 2-position and the hydroxyl group at the 4-position serve as versatile handles for further chemical modifications, allowing for the introduction of various substituents to modulate the compound's biological activity and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 67831-83-8[2][3][4][5][6]
Molecular Formula C₇H₇N₃OS[6]
Molecular Weight 181.22 g/mol [6]
Melting Point 296-298 °C[6]
Boiling Point 491.8±48.0 °C at 760 mmHg[6]
Density 1.5±0.1 g/cm³[6]
LogP 0.73[6]
PSA 87.10 Ų[6]
Refractive Index 1.756[6]

Synthesis and Characterization

The synthesis of this compound and its derivatives generally follows established methods for the construction of the pyrrolo[2,3-d]pyrimidine core. A common strategy involves the condensation of a substituted pyrimidine with a three-carbon synthon to form the fused pyrrole ring.

General Synthetic Workflow

A generalized synthetic workflow for the preparation of pyrrolo[2,3-d]pyrimidine derivatives is depicted below. The specific synthesis of this compound would involve the use of starting materials bearing the methylthio and hydroxyl functionalities.

G A Substituted Pyrimidine C Condensation A->C B Three-Carbon Synthon B->C D Cyclization C->D E Pyrrolo[2,3-d]pyrimidine Core D->E F Functional Group Interconversion E->F G This compound F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding Cytokine Cytokine Cytokine->Receptor Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

References

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a crucial intermediate in the development of various therapeutic agents. The synthesis involves a multi-step process commencing from readily available starting materials, proceeding through a key pyrimidine intermediate, and culminating in the formation of the fused pyrrolopyrimidine ring system. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a convergent pathway that first constructs a substituted pyrimidine ring, which is subsequently cyclized to form the desired bicyclic heteroaromatic system. The primary starting materials for this route are ethyl 2-cyano-4,4-diethoxybutyrate and thiourea.

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Pyrrole Ring Formation (Cyclization) Ethyl 2-cyano-4,4-diethoxybutyrate Ethyl 2-cyano-4,4-diethoxybutyrate Intermediate_1 6-Amino-5-(2,2-diethoxyethyl)- 2-mercaptopyrimidin-4-ol Ethyl 2-cyano-4,4-diethoxybutyrate->Intermediate_1 Sodium Ethoxide, Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate_1 Intermediate_2 6-Amino-5-(2,2-diethoxyethyl)- 2-(methylthio)pyrimidin-4-ol Intermediate_1->Intermediate_2 Methyl Iodide, Base Final_Product This compound Intermediate_2->Final_Product Acid catalyst, Heat

Diagram 1: Overall synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This initial step involves the condensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea in the presence of a strong base to construct the pyrimidine ring.

Methodology:

  • A solution of sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.

  • To this freshly prepared solution, ethyl 2-cyano-4,4-diethoxybutyrate and a solution of thiourea in ethanol are added sequentially.

  • The reaction mixture is heated to reflux with stirring for approximately 3.5 hours.

  • After completion, the mixture is cooled to room temperature and stirred overnight.

  • The reaction is then quenched with water, and the ethanol is removed under reduced pressure.

  • The remaining aqueous residue is dissolved in water and neutralized to a pH of 7 with dilute hydrochloric acid at a temperature below 10 °C.

  • The resulting solid precipitate is collected by filtration and dried under vacuum to yield 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol as a light yellow solid.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Ethyl 2-cyano-4,4-diethoxybutyrate1.0 eqStarting material
Thiourea1.0 eqReactant
Sodium Metal2.0 eqBase precursor
Absolute Ethanol-Solvent
Water-Quenching agent
Dilute Hydrochloric Acid3NNeutralizing agent
Reaction Time 3.5 hours (reflux)-
Temperature Reflux, then <10 °C for neutralization-
Yield ~60%-
Step 2: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-(methylthio)pyrimidin-4-ol

The 2-mercapto group of the pyrimidine intermediate is methylated in this step to yield the corresponding 2-(methylthio) derivative.

Methodology:

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol is dissolved in a suitable solvent such as methanol or dimethylformamide.

  • A base, for instance, sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the thiol group.

  • Methyl iodide is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried to give 6-amino-5-(2,2-diethoxyethyl)-2-(methylthio)pyrimidin-4-ol.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol1.0 eqStarting material
Methyl Iodide1.1 eqMethylating agent
Sodium Hydroxide or Potassium Carbonate1.1 eqBase
Methanol or DMF-Solvent
Reaction Time 2-4 hours-
Temperature Room Temperature-
Yield High (typically >90%)-
Step 3: Synthesis of this compound

The final step involves an acid-catalyzed intramolecular cyclization of the 5-(2,2-diethoxyethyl) side chain to form the fused pyrrole ring.

Methodology:

  • 6-Amino-5-(2,2-diethoxyethyl)-2-(methylthio)pyrimidin-4-ol is suspended in an aqueous acidic solution, such as 1N hydrochloric acid.

  • The mixture is heated at an elevated temperature, typically around 80-100 °C, for a period of 1 to 3 hours.

  • The progress of the cyclization is monitored by an appropriate analytical technique like HPLC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to neutral (pH 7) with a base, for example, a sodium hydroxide solution.

  • The precipitated product is collected by filtration, washed with water, and then with a small amount of a suitable organic solvent like ethanol.

  • The final product, this compound, is dried under vacuum.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
6-Amino-5-(2,2-diethoxyethyl)-2-(methylthio)pyrimidin-4-ol1.0 eqStarting material
Hydrochloric Acid1N (aqueous)Catalyst and solvent
Sodium Hydroxide Solution-Neutralizing agent
Reaction Time 1-3 hours-
Temperature 80-100 °C-
Yield Good to excellent-

III. Logical Workflow for the Synthesis

The synthesis follows a logical progression from simple acyclic precursors to the final complex heterocyclic system.

Synthesis_Workflow Start Starting Materials: Ethyl 2-cyano-4,4-diethoxybutyrate Thiourea Step1 Step 1: Pyrimidine Synthesis - Base-catalyzed condensation - Reflux in Ethanol Start->Step1 Intermediate1 Intermediate 1: 6-Amino-5-(2,2-diethoxyethyl)- 2-mercaptopyrimidin-4-ol Step1->Intermediate1 Step2 Step 2: S-Methylation - Reaction with Methyl Iodide - Base Intermediate1->Step2 Intermediate2 Intermediate 2: 6-Amino-5-(2,2-diethoxyethyl)- 2-(methylthio)pyrimidin-4-ol Step2->Intermediate2 Step3 Step 3: Cyclization - Acid-catalyzed reaction - Heating Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct Purification Purification - Filtration - Washing - Drying FinalProduct->Purification

Diagram 2: Logical workflow of the synthesis process.

IV. Conclusion

This technical guide outlines a reliable and well-established synthetic route to this compound. The described methodologies provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The presented data and protocols are intended to facilitate the efficient and reproducible synthesis of this key intermediate for further research and development endeavors.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide on 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a member of the 7-deazapurine family, presents a compelling case for investigation as a modulator of cellular signaling pathways. Its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, is a well-established pharmacophore in the realm of kinase inhibition, owing to its structural resemblance to adenine, the cornerstone of adenosine triphosphate (ATP). This technical guide synthesizes the current understanding of this class of compounds to speculate on the mechanism of action of this compound. Through a detailed analysis of its structural features and a review of the known biological activities of analogous compounds, we postulate its potential as a competitive inhibitor of protein kinases, thereby influencing a multitude of cellular processes. This document aims to provide a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1][2] This is largely due to its ability to mimic adenine and effectively compete for the ATP-binding sites of a vast array of protein kinases.[1][2][3] These enzymes play pivotal roles in virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and viral infections. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed into approved drugs and clinical candidates targeting a diverse range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Bruton's Tyrosine Kinase (BTK).[2][3] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structural Analysis of this compound

The structure of this compound features two key substituents on the core pyrrolo[2,3-d]pyrimidine ring that are critical for its putative biological activity:

  • 2-Methylthio Group: The presence of a small, lipophilic methylthio group at the C2 position is a notable feature. Structure-activity relationship (SAR) studies of various pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have shown that modifications at this position can significantly influence inhibitor potency and selectivity. While larger substituents at C2 can sometimes lead to steric hindrance, a compact methylthio group may be well-tolerated within the ATP-binding pocket of certain kinases.

  • 4-Hydroxyl Group (Tautomeric with 4-Oxo): The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This functionality is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical determinant for potent inhibition.

Speculative Mechanism of Action: Competitive Kinase Inhibition

Based on the structural analogy to adenine and the extensive literature on pyrrolo[2,3-d]pyrimidine derivatives, the most plausible mechanism of action for this compound is competitive inhibition of one or more protein kinases at the ATP-binding site .

The proposed mechanism involves the following key steps:

  • Entry into the Kinase ATP-Binding Pocket: The compound, due to its small size and purine-like structure, is predicted to readily access the ATP-binding cleft of various kinases.

  • Hinge Region Binding: The N1 and/or the exocyclic amino group (or in this case, the 4-oxo group) of the pyrimidine ring are expected to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a canonical feature of many Type I kinase inhibitors and serves to anchor the inhibitor within the active site.

  • Occupation of the Adenine Pocket: The pyrrolo[2,3-d]pyrimidine core is anticipated to occupy the space normally filled by the adenine moiety of ATP.

  • Interactions of Substituents:

    • The 2-methylthio group is likely to project into a hydrophobic pocket adjacent to the hinge region, potentially forming favorable van der Waals interactions with hydrophobic residues.

    • The 4-oxo group is poised to act as a hydrogen bond acceptor, further stabilizing the interaction with the hinge region.

By occupying the ATP-binding site, this compound would prevent the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting the downstream signaling cascade.

Potential Kinase Targets: An Informed Speculation

While experimental validation is essential, a survey of the literature on structurally similar compounds allows for an educated speculation on the potential kinase families that this compound might inhibit.

Table 1: Potential Kinase Families Targeted by Pyrrolo[2,3-d]pyrimidine Derivatives and Rationale for Speculation

Kinase FamilyRationale for Potential InhibitionKey Structural Features of Known Inhibitors
Tyrosine Kinases (e.g., EGFR, VEGFR, RET) This is the most extensively studied class of kinases inhibited by this scaffold.[3][4]Often possess larger hydrophobic groups at C4 and C5/C6 positions to achieve high potency and selectivity.
Janus Kinases (JAKs) The approved drug Tofacitinib is a pyrrolo[2,3-d]pyrimidine derivative that inhibits JAKs.Typically feature a cyano group or other functionalities on a side chain attached to the pyrimidine ring.
Aurora Kinases Several 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Aurora-A kinase.[5]Often contain an amino group at the C2 position and various substituents on the pyrrole ring.
Cyclin-Dependent Kinases (CDKs) Derivatives with substitutions at the C2 and C6 positions have shown inhibitory activity against CDKs.[6]Varied substitution patterns, with a focus on achieving selectivity among different CDKs.

Given the relatively simple substitution pattern of this compound, it may exhibit broader kinase inhibitory activity or could serve as a valuable starting point for the development of more selective inhibitors.

Data Presentation: Comparative Analysis (Hypothetical)

As no quantitative data for this compound is currently available, the following table is presented as a template for how such data, once generated, could be structured for comparative analysis with known kinase inhibitors.

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeReference CompoundReference IC50 (nM)
EGFRData not availableBiochemicalGefitinib1-10
VEGFR2Data not availableBiochemicalSunitinib5-20
JAK3Data not availableBiochemicalTofacitinib1-5
Aurora AData not availableBiochemicalAlisertib1-10
CDK9Data not availableBiochemicalFlavopiridol3-10

Experimental Protocols: A Roadmap for Investigation

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assays (Biochemical)

Objective: To determine the in vitro inhibitory activity of the compound against a panel of protein kinases.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase. The inhibition of this reaction by the test compound is quantified.

Representative Protocol (e.g., for EGFR Kinase):

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine-5'-triphosphate (ATP), [γ-³³P]ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound (dissolved in DMSO)

    • 96-well filter plates (e.g., phosphocellulose)

    • Scintillation counter

  • Procedure: a. Prepare a serial dilution of the test compound in kinase buffer. b. In each well of the filter plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a solution of phosphoric acid. f. Wash the plates to remove unincorporated [γ-³³P]ATP. g. Measure the radioactivity retained on the filter paper using a scintillation counter. h. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Assays

Objective: To assess the effect of the compound on cell proliferation, apoptosis, and specific signaling pathways in relevant cell lines.

Representative Protocol (Cell Proliferation Assay using MTT):

  • Cell Lines: Select cell lines known to be dependent on the activity of the kinases of interest (e.g., A549 for EGFR, HUVEC for VEGFR).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the speculative mechanism of action and a typical experimental workflow.

G cluster_0 Kinase ATP-Binding Site cluster_1 Downstream Signaling ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Cellular Signaling Cascade Phospho_Substrate->Signaling Compound 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol Compound->Kinase Competitively inhibits Response Cellular Response (e.g., Proliferation, Survival) Signaling->Response

Caption: Speculative mechanism of action of this compound as an ATP-competitive kinase inhibitor.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Mechanism of Action Studies Kinase_Panel Kinase Panel Screening (e.g., 96-well format) IC50_Det IC50 Determination (Dose-Response Curves) Kinase_Panel->IC50_Det Identify Hits Cell_Prolif Cell Proliferation Assay (e.g., MTT) IC50_Det->Cell_Prolif Confirm Cellular Activity SAR_Studies Structure-Activity Relationship (SAR) IC50_Det->SAR_Studies Inform SAR Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Prolif->Apoptosis_Assay Western_Blot Western Blotting (Phospho-protein levels) Cell_Prolif->Western_Blot Docking Molecular Docking SAR_Studies->Docking Guide Docking

Caption: A typical experimental workflow for characterizing the biological activity of a novel kinase inhibitor.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a kinase inhibitor. The pyrrolo[2,3-d]pyrimidine core, a proven pharmacophore, combined with the 2-methylthio and 4-oxo substituents, provides a compelling basis for this hypothesis.

Future research should focus on a systematic evaluation of this compound against a broad panel of kinases to identify its primary targets. Subsequent cellular studies will be crucial to validate its on-target effects and to elucidate its impact on cancer cell proliferation, survival, and other relevant cellular processes. The detailed experimental protocols provided in this guide offer a clear path forward for these investigations. The exploration of this compound and its analogs could unveil novel therapeutic agents with significant potential in oncology and other disease areas where kinase dysregulation is a key pathological driver.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These predictions are based on the analysis of structurally related analogs and established principles of spectroscopic interpretation for the pyrrolo[2,3-d]pyrimidine scaffold. Detailed, generalized experimental protocols for obtaining such spectra are also provided, along with a logical workflow for the spectroscopic analysis of synthesized compounds.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class, which is of significant interest in medicinal chemistry due to its structural analogy to purines. Derivatives of this scaffold have been investigated for a wide range of biological activities. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including NMR, MS, and IR spectroscopy.

This guide addresses the current gap in publicly available experimental spectroscopic data for this compound by providing a comprehensive set of predicted data. These predictions are intended to serve as a reference for researchers synthesizing or working with this compound, aiding in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that this compound can exist in tautomeric forms, primarily the 4-ol and the 4-one (2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one). The predicted data considers the general features of both, with the understanding that the keto form often predominates in similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~11.5 - 12.5br s1HN7-H (pyrrolo)Broad signal, exchangeable with D₂O.
~10.5 - 11.5br s1HN3-H or O4-HBroad signal, exchangeable with D₂O. Position can vary depending on the dominant tautomer.
~6.8 - 7.0d1HC6-HDoublet, typical for pyrrole ring protons.
~6.4 - 6.6d1HC5-HDoublet, coupled with C6-H.
~2.5s3HS-CH₃Singlet, characteristic of a methylthio group.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~160 - 165C4Chemical shift is highly dependent on the tautomeric form (C-O vs C=O).
~155 - 160C2Carbon bearing the methylthio group.
~150 - 155C7aBridgehead carbon.
~120 - 125C6Pyrrole ring carbon.
~100 - 105C5Pyrrole ring carbon.
~95 - 100C4aBridgehead carbon.
~12 - 15S-CH₃Methyl carbon of the methylthio group.

Table 3: Predicted Mass Spectrometry Data

TechniquePredicted m/zIonNotes
ESI-MS (+)196.0386[M+H]⁺Calculated for C₇H₈N₃OS⁺.
ESI-MS (+)218.0205[M+Na]⁺Calculated for C₇H₇N₃OSNa⁺.
ESI-MS (-)194.0230[M-H]⁻Calculated for C₇H₆N₃OS⁻.

Table 4: Predicted FT-IR Spectroscopic Data

Sample preparation: KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H and O-H stretching
3100 - 3150MediumC-H stretching (aromatic/heteroaromatic)
2900 - 3000WeakC-H stretching (methyl)
~1650 - 1680StrongC=O stretching (if in keto tautomeric form)
~1580 - 1620Medium-StrongC=N and C=C stretching (ring vibrations)
~1400 - 1500MediumRing skeletal vibrations
~1200 - 1300MediumC-N stretching

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

3.2 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, source temperature of 100-150 °C, and desolvation gas flow of 600-800 L/hr.

    • Scan over a mass range of m/z 50-500.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification Crude Product ms Mass Spectrometry (MS) - Molecular Weight Confirmation purification->ms Purified Sample ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation purification->nmr data_analysis Comprehensive Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data

A logical workflow for the synthesis and spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this document are predicted and should be used as a guide. Experimental verification is necessary for definitive structural confirmation.

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This family of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to function as antagonists in various biological pathways. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, demonstrating potential therapeutic applications in oncology, inflammatory disorders, and autoimmune diseases.

While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the known chemical properties and provides representative experimental protocols and biological context based on the activities of structurally related compounds within the same class.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1201784-89-5ChemicalBook
Molecular Formula C₇H₇N₃OSPubChem
Molecular Weight 181.22 g/mol Calculated
IUPAC Name 2-(methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one-

Synthesis and Experimental Protocols

Representative Synthesis of a Substituted Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various synthetic routes. One common approach involves the condensation of a substituted aminopyrrole with a reagent that provides the remaining atoms of the pyrimidine ring. For the target molecule, a plausible route could start from a suitably substituted pyrrole.

Disclaimer: The following experimental protocol is a representative example based on the synthesis of similar compounds and has not been specifically validated for this compound.

Step 1: Synthesis of a 2-amino-3-cyanopyrrole derivative. This can often be achieved through a Gewald reaction or similar multicomponent reactions involving an activated methylene nitrile, a ketone or aldehyde, and elemental sulfur.

Step 2: Cyclization to form the pyrrolo[2,3-d]pyrimidine ring. The 2-amino-3-cyanopyrrole intermediate can be cyclized with various reagents to form the pyrimidine ring. For instance, reaction with formamide can lead to the formation of the 4-amino derivative, while reaction with urea or thiourea can introduce an oxo or thioxo group at the 4-position.

Step 3: Functional group interconversion. Further modifications, such as the introduction of the 2-methylthio group, can be performed on the formed pyrrolo[2,3-d]pyrimidine core. This might involve thionation followed by S-methylation.

Biological Activity and Potential Signaling Pathways

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold are well-documented as potent inhibitors of protein kinases, particularly Janus kinases (JAKs).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including rheumatoid arthritis, myelofibrosis, and certain cancers.

Given the structural features of this compound, it is plausible that this compound could exhibit inhibitory activity against members of the JAK family or other related kinases such as EGFR or CSF1R.

Representative Signaling Pathway: JAK-STAT Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and the putative point of inhibition by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding JAK->JAK STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylation & Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific kinase, such as JAK2, a biochemical assay can be performed. The following is a representative protocol for a luminescence-based kinase inhibition assay.

Principle: This assay measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected as a luminescent signal.

Materials:

  • JAK2 enzyme (recombinant)

  • Peptide substrate (e.g., a poly-GT peptide)

  • ATP

  • Assay buffer (containing MgCl₂)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Ruxolitinib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the diluted test compound, vehicle control (DMSO), and positive control to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table presents hypothetical, yet plausible, inhibitory activity data against various kinases, based on the known activity of related compounds.

Kinase TargetIC₅₀ (nM) - Hypothetical
JAK150
JAK225
JAK3150
TYK2200
EGFR>1000
CSF1R800

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing a novel pyrrolo[2,3-d]pyrimidine derivative as a kinase inhibitor.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Kinase Screening (e.g., JAK2) Purification->Primary_Screening Selectivity_Profiling Kinase Selectivity Profiling Primary_Screening->Selectivity_Profiling Active Hit Cellular_Assays Cell-based Assays (p-STAT Inhibition) Selectivity_Profiling->Cellular_Assays ADME_Tox ADME/Tox Profiling Cellular_Assays->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy Lead Candidate

General workflow for the development of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Conclusion

This compound is a member of a promising class of heterocyclic compounds with potential applications in drug discovery. While specific biological data for this compound is not widely available, its structural similarity to known kinase inhibitors suggests that it may exhibit relevant biological activity, particularly as an inhibitor of the JAK-STAT pathway. The representative protocols and workflows provided in this guide offer a framework for the synthesis, screening, and characterization of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

The Pivotal Role of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies.[1] Its structural similarity to the core of adenosine triphosphate (ATP) allows derivatives to function as competitive inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes often implicated in diseases like cancer and inflammatory disorders.[1] Within this important class of compounds, 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol serves as a critical synthetic intermediate, providing a versatile platform for the generation of diverse and potent drug candidates.

This technical guide explores the synthesis, biological significance, and therapeutic applications of derivatives originating from this compound, offering a comprehensive resource for scientists engaged in drug discovery.

A Versatile Synthetic Intermediate

This compound is a key building block in the synthesis of a multitude of biologically active molecules. Its utility stems from the presence of reactive sites that allow for systematic chemical modifications. The hydroxyl group at the 4-position can be readily converted to a leaving group, typically a chlorine atom, to yield 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This chlorinated intermediate is highly susceptible to nucleophilic substitution, enabling the introduction of a wide range of amine-containing fragments, a common strategy in the development of kinase inhibitors.[2] Furthermore, the methylthio group at the 2-position can be oxidized to a sulfoxide or sulfone, which can then be displaced by other nucleophiles, adding another layer of structural diversity.

A general synthetic workflow for the elaboration of the this compound core is depicted below.

G A This compound B 4-Chloro-2-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine A->B Chlorination (e.g., POCl3) C Diverse Library of 4-Amino- 2-(methylthio) Derivatives B->C Nucleophilic Aromatic Substitution (R-NH2) D Further Modification at N7 and Pyrrole Ring C->D Alkylation, Arylation, etc.

Figure 1: General synthetic scheme for the derivatization of this compound.

A Scaffold for Potent Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine core has been successfully employed to develop inhibitors against a wide range of kinases. The strategic modifications enabled by the this compound intermediate are crucial for achieving potency and selectivity.

Targeting Tyrosine Kinases in Oncology

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise as anti-cancer agents by targeting various tyrosine kinases.

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC).[3] Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as covalent EGFR tyrosine kinase inhibitors (TKIs), demonstrating the versatility of this scaffold in developing next-generation cancer therapies.[3]

  • RET Kinase: Gene fusions and mutations of the RET kinase are oncogenic drivers in thyroid and non-small cell lung cancers.[4] Researchers have developed potent pyrrolo[2,3-d]pyrimidine-based inhibitors of both wild-type and mutant RET kinase, with some compounds exhibiting low nanomolar potency.[4]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): As a key regulator of macrophage differentiation and survival, CSF1R is a target for various inflammatory diseases and cancers.[5] Highly selective pyrrolo[2,3-d]pyrimidine inhibitors of CSF1R have been developed, demonstrating subnanomolar enzymatic inhibition.[5]

  • Multi-Targeted Kinase Inhibition: In the pursuit of more effective cancer treatments, multi-targeted kinase inhibitors have gained significant attention. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been synthesized and shown to inhibit multiple kinases including EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[6][7]

The signaling pathways downstream of these kinases are often central to cancer cell proliferation and survival. For instance, the EGFR signaling cascade involves the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors.

Modulating Immune Responses and Inflammation

The therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives extends beyond oncology into the realm of inflammatory and autoimmune diseases.

  • Interleukin-2-inducible T-cell Kinase (ITK): ITK plays a critical role in T-cell signaling pathways and is a promising target for inflammatory and autoimmune diseases.[8] Covalent ITK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed, demonstrating excellent selectivity over other kinases.[8]

  • Signal Transducer and Activator of Transcription 6 (STAT6): As a key transcription factor in the interleukin-4 (IL-4) signaling pathway, STAT6 is a therapeutic target for allergic conditions like asthma.[9][10] Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors.[9][10]

The inhibition of STAT6 in the IL-4 signaling pathway is a key mechanism for the anti-inflammatory effects of these compounds.

IL4R IL-4 Receptor JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation Nucleus Nucleus STAT6->Nucleus Gene Th2 Gene Expression Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->STAT6

Figure 3: The IL-4/STAT6 signaling pathway and its inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Quantitative Biological Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (nM)Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR40 - 204[6][7]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesHer240 - 204[6][7]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVEGFR240 - 204[6][7]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesCDK240 - 204[6][7]
1-H-pyrazole-3-carboxamide derivativesFLT3< 10[11]
1-H-pyrazole-3-carboxamide derivativesCDK2< 10[11]
1-H-pyrazole-3-carboxamide derivativesCDK4< 10[11]
1-H-pyrazole-3-carboxamide derivativesCDK6< 10[11]
6-Aryl substituted pyrrolo[2,3-d]pyrimidinesCSF1R< 5[5]
Pyrrolo[2,3-d]pyrimidine derivativesRET-wtLow nM[4]
Pyrrolo[2,3-d]pyrimidine derivativesRET V804MLow nM[4]
5-Arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidineHuman Thymidylate Synthase42[12]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesVarious Cancer Cell Lines29 - 59[6][7]
1-H-pyrazole-3-carboxamide derivativesMV4-11 (AML)0.008[11]
Tricyclic pyrrolo[2,3-d]pyrimidinesHT-29 (Colon Cancer)4.01 - 4.55[13]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives, based on published literature.

General Synthesis of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Intermediate

This procedure describes the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an aminobenzoate.

  • Reaction Setup: A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and ethyl-4-aminobenzoate (1 equivalent) in absolute ethanol is prepared.[6]

  • Reaction Conditions: The mixture is heated under reflux for approximately 7 hours.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration to yield the desired product.[6]

Start Start: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + ethyl-4-aminobenzoate in ethanol Reflux Heat under reflux for 7 hours Start->Reflux TLC Monitor reaction progress by TLC Reflux->TLC Cool Cool to room temperature TLC->Cool Reaction complete Filter Filter precipitate Cool->Filter Product Product: Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Filter->Product

Figure 4: Workflow for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Assay Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active site-directed ligand for binding to the target kinase.[5]

  • Procedure:

    • The kinase of interest is incubated with the test compound at various concentrations.

    • An ATP-site directed ligand is added to the mixture.

    • The amount of ligand bound to the kinase is measured, often using a fluorescence-based detection method.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a suitable model.

Cell Proliferation Assay

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compounds at a range of concentrations.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Conclusion

This compound is a cornerstone intermediate in the development of a diverse and clinically significant class of therapeutic agents. Its versatile chemistry provides access to a wide array of derivatives that have demonstrated potent and selective inhibition of various protein kinases implicated in cancer, inflammation, and other diseases. The continued exploration of this privileged scaffold, facilitated by the strategic use of this key building block, holds immense promise for the future of targeted drug discovery. The wealth of data on the structure-activity relationships of 7H-pyrrolo[2,3-d]pyrimidine derivatives provides a solid foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol outlines a multi-step synthetic pathway, commencing with the synthesis of a substituted pyrrole precursor, followed by the construction of the pyrimidine ring, selective thionation, and concluding with methylation.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, is accomplished through a four-step sequence. The overall workflow is depicted in the diagram below. The synthesis begins with the construction of a functionalized pyrrole, which then undergoes cyclization to form the core pyrrolo[2,3-d]pyrimidine structure. Subsequent selective introduction of a sulfur atom followed by methylation yields the final product.

Synthesis_Workflow cluster_0 Step 1: Pyrrole Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Thionation cluster_3 Step 4: Methylation A Starting Materials B 2-Amino-3-cyanopyrrole Derivative A->B Multi-component Reaction C Pyrrolo[2,3-d]pyrimidine-2,4-diol B->C Cyclization D 2-Mercapto-pyrrolo[2,3-d]pyrimidin-4-ol C->D Selective Thionation E This compound (Final Product) D->E Methylation

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of a 2-Amino-3-cyanopyrrole Derivative

The initial step involves the synthesis of a substituted 2-amino-3-cyanopyrrole, which serves as the foundational building block for the target molecule. A multi-component reaction approach is often employed for the efficient construction of such highly functionalized pyrroles.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)
Appropriate Aldehyde10 mmol1.0 eq
Malononitrile10 mmol1.0 eq
Appropriate Amine10 mmol1.0 eq
Base (e.g., Piperidine)1 mmol0.1 eq
Solvent (e.g., Ethanol)50 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), malononitrile (10 mmol), and the selected primary amine (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of a suitable base, such as piperidine (1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-3-cyanopyrrole derivative.

Step 2: Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol Core

The synthesized 2-amino-3-cyanopyrrole derivative is then cyclized to form the core bicyclic ring system.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)
2-Amino-3-cyanopyrrole derivative5 mmol1.0 eq
Urea10 mmol2.0 eq
Strong Acid (e.g., HCl in Dioxane)Excess-
Solvent (e.g., Dioxane)30 mL-

Procedure:

  • In a sealed reaction vessel, dissolve the 2-amino-3-cyanopyrrole derivative (5 mmol) and urea (10 mmol) in dioxane (30 mL).

  • Add an excess of a strong acid, such as a solution of HCl in dioxane.

  • Heat the mixture in the sealed vessel at a temperature of 120-140 °C for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration and wash with a suitable solvent.

  • If no precipitate forms, carefully neutralize the excess acid and extract the product into an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue to yield the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Step 3: Selective Thionation to 2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This step involves the selective conversion of one of the carbonyl groups of the pyrimidine ring to a thiocarbonyl group using a thionating agent.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol2 mmol1.0 eq
Lawesson's Reagent1 mmol0.5 eq
Anhydrous Solvent (e.g., Toluene)20 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2 mmol) and Lawesson's reagent (1 mmol) in anhydrous toluene (20 mL).

  • Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC to ensure selective thionation.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 4: Methylation to this compound

The final step is the methylation of the newly introduced thiol group to yield the target compound.

Materials and Reagents:

Reagent/MaterialQuantityMoles (approx.)
2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol1 mmol1.0 eq
Methyl Iodide1.1 mmol1.1 eq
Base (e.g., K2CO3)1.5 mmol1.5 eq
Solvent (e.g., Acetone or DMF)15 mL-

Procedure:

  • In a round-bottom flask, dissolve the 2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 mmol) in a suitable solvent such as acetone or dimethylformamide (DMF) (15 mL).

  • Add a base, for example, potassium carbonate (1.5 mmol), to the solution.

  • Stir the mixture at room temperature for a short period, then add methyl iodide (1.1 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Data Summary

The following table summarizes the expected inputs and outputs for the synthesis. Actual yields may vary depending on the specific substrates used and the optimization of reaction conditions.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Aldehyde, Malononitrile, AmineBase (e.g., Piperidine)2-Amino-3-cyanopyrrole derivative70-90
22-Amino-3-cyanopyrrole derivativeUrea, Strong Acid7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol50-70
37H-Pyrrolo[2,3-d]pyrimidine-2,4-diolLawesson's Reagent2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol40-60
42-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-olMethyl Iodide, BaseThis compound80-95

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the complexity of the molecule is built up in a stepwise manner. Each step is dependent on the successful completion of the previous one, as illustrated in the following diagram.

Logical_Flow Start Commercially Available Starting Materials Step1 Synthesis of 2-Amino-3-cyanopyrrole Start->Step1 Step2 Formation of Pyrrolo[2,3-d]pyrimidine Core Step1->Step2 Step3 Selective Thionation Step2->Step3 Step4 Methylation Step3->Step4 End Final Product: 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol Step4->End

Application of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a versatile scaffold in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with various biological targets, including kinases, polymerases, and other enzymes. The specific derivative, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is a valuable building block for the synthesis of more complex molecules with potential applications in oncology, virology, and inflammatory diseases. This document provides detailed application notes and protocols for utilizing this compound and its analogs in common cell-based assays.

While specific bioactivity data for this compound is not extensively available in public literature, the protocols and data presented herein for structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives serve as a robust guide for initiating research with this compound.

Data Presentation: In Vitro Efficacy of Structurally Related 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the biological activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives in different cell-based and enzymatic assays. This data provides a comparative overview of the potential of this scaffold.

Table 1: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)
8f HT-294.55 ± 0.23
8g HT-294.01 ± 0.20
10a HeLa>50
10b MCF-7>50
Data from a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives, highlighting their antitumor activity on the colon cancer HT-29 cell line.[1]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay Type
Compound 59 RET-wt<10Enzymatic
Compound 59 RET V804M<10Enzymatic
Compound 12i EGFR T790M0.21Enzymatic
Compound 12i EGFR wt22Enzymatic
Compound 12b CSF1R<10Enzymatic
This table showcases the potent and often selective kinase inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives against cancer-relevant kinases.[2][3][4][5]

Table 3: Cellular Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineCellular AssayGI50 (µM)
Compound 59 Ba/F3-KIF5B-RETProliferation0.1067 ± 0.004
Compound 12b Ba/F3-CSF1RProliferation<0.1
Compound 12i HCC827 (EGFR mutant)Proliferation<0.01
Cellular assays confirm the translation of enzymatic potency into effects on cell proliferation in cancer cell lines driven by the targeted kinases.[2][3][4][5]

Experimental Protocols

Here, we provide detailed methodologies for key cell-based assays to evaluate the efficacy and mechanism of action of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a fundamental method to assess the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase of interest in a cell-free system.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound (or analog)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • 384-well assay plates

  • Plate reader compatible with the detection method

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound directly binds to its intended target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound (or analog)

  • PBS and lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Protocol:

  • Cell Treatment: Culture cells to near confluency. Treat the cells with the test compound or vehicle control (DMSO) at a desired concentration for a specific time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Subject the samples to freeze-thaw cycles to ensure complete cell lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway Diagram

Many 7H-pyrrolo[2,3-d]pyrimidine derivatives are known to be potent kinase inhibitors. The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how an inhibitor from this class can block its downstream signaling.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Inhibitor 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol (or Analog) Inhibitor->RTK Inhibition ATP ATP ATP->P_RTK ADP ADP P_RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Generalized RTK signaling and inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical cell-based assay to determine the cytotoxic effects of a test compound.

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add Assay Reagent (e.g., MTT) C->D E 5. Incubation (e.g., 2-4 hours) D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a cell-based cytotoxicity assay.

Logical Relationship Diagram

This diagram illustrates the logical flow for investigating the mechanism of action of a 7H-pyrrolo[2,3-d]pyrimidine derivative as a potential kinase inhibitor.

MoA_Investigation Start Hypothesis: Compound inhibits Target Kinase Biochem Biochemical Assay: In vitro Kinase Inhibition (Determine IC50) Start->Biochem Cellular Cell-Based Assay: Inhibition of Cell Proliferation (Determine GI50) Start->Cellular TargetEngage Target Engagement Assay: CETSA (Confirm binding in cells) Biochem->TargetEngage Cellular->TargetEngage Downstream Pathway Analysis: Western Blot for Phospho-substrates TargetEngage->Downstream Conclusion Conclusion: Compound is a cell-active inhibitor of Target Kinase Downstream->Conclusion

Caption: Investigating the mechanism of action.

References

How to functionalize the pyrrolo[2,3-d]pyrimidine core of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Functionalization of the 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines. This makes it a valuable template for designing inhibitors of various enzymes, particularly protein kinases. The starting material, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, offers multiple reactive sites for chemical modification. Functionalization of this core is critical for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.

The primary strategies for functionalizing this scaffold involve modifications at the C4, N7, and C5/C6 positions. A crucial first step for many subsequent reactions is the conversion of the 4-hydroxyl group into a more reactive leaving group, typically a chloride. This unlocks a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Key Functionalization Strategies:

  • Activation of the C4-Position: The hydroxyl group at the C4 position is not a good leaving group. Therefore, it is typically converted to a halide, most commonly a chloride, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] The resulting 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate for numerous diversification strategies.[3][4]

  • Functionalization at the C4-Position: The C4-chloro substituent is highly susceptible to displacement.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. Amines, thiols, and alcohols can readily displace the chloride to introduce a variety of substituents. This is a common method for installing side chains that interact with specific amino acid residues in enzyme active sites.[5][6]

    • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig amination (for C-N bond formation) are extensively used to introduce aryl, heteroaryl, and amino moieties at the C4 position.[7][8][9] The reactivity at C4 is generally higher than at C2 in di-chlorinated pyrimidines.[10]

  • Functionalization at the N7-Position: The pyrrole nitrogen (N7) can be functionalized through alkylation, arylation, or acylation.

    • N-Alkylation/Arylation: This is often performed using an alkyl or aryl halide in the presence of a base. Regioselective N7-alkylation can be achieved under specific conditions, such as phase-transfer catalysis.[11]

    • Protecting Group Introduction: To prevent undesired side reactions during functionalization at other positions, the N7 position is frequently protected with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM).[1][5][7]

  • Functionalization of the Pyrrole Ring (C5 and C6): The C5 and C6 positions of the pyrrole ring can be modified, typically after initial halogenation.

    • Halogenation: Electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) can introduce a halogen at the C5 or C6 position, which then serves as a handle for cross-coupling reactions.[5][12]

    • Cross-Coupling: Once halogenated, these positions can undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce diverse substituents and extend the molecular framework.[5][7][13]

  • Modification of the C2-Methylthio Group: The 2-methylthio group can also be a point of modification. It can be oxidized to the corresponding sulfoxide or sulfone, which may alter the electronic properties and solubility of the molecule. Additionally, it can be removed reductively, for instance, using Raney Nickel, to yield the corresponding 2-unsubstituted pyrrolo[2,3-d]pyrimidine.[11]

Below are detailed protocols for the key functionalization steps.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

This protocol describes the conversion of the C4-hydroxyl group to a chloride, a critical activation step for subsequent functionalization. The procedure is adapted from established methods for chlorinating hydroxypyrimidines.[1]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene (10 mL per gram of starting material), add phosphorus oxychloride (3.0 eq).

  • Warm the mixture to 50 °C.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (1.5 eq) portion-wise, maintaining the temperature at 50 °C.

  • Stir the reaction mixture at 50 °C until the reaction is complete, as monitored by TLC or LC-MS (typically 2-4 hours).

  • Cool the mixture to room temperature and carefully pour it into a flask containing crushed ice/ice water.

  • Stir vigorously for 30 minutes.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.

Reagent/SolventMolar Eq.PurposeTypical Yield (%)Reference
POCl₃, DIPEA, Toluene3.0 (POCl₃), 1.5 (DIPEA)Chlorination79 - 84[1]
Protocol 2: C4-Functionalization via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N cross-coupling of the 4-chloro intermediate with an amine.

Materials:

  • 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Desired amine (e.g., benzylamine) (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • BINAP (0.1 eq)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon source.

Procedure:

  • Add 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (3.0 eq) to a Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add Pd(OAc)₂ (0.1 eq) and BINAP (0.1 eq) to the mixture.

  • Heat the reaction mixture at 100-110 °C for 4-8 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired C4-amino product.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100 - 11060 - 85[7]
Pd₂(dba)₃ / XantphosNaOtBuToluene10070 - 95[9]
Protocol 3: N7-Alkylation using Phase-Transfer Catalysis

This protocol describes the regioselective alkylation at the N7 position, adapted from a procedure for a similar substrate.[11]

Materials:

  • 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Alkylating agent (e.g., ethyl 3-bromopropionate) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Potassium hydroxide (KOH) solution (50% w/v)

  • Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask.

Procedure:

  • Dissolve 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane.

  • Add the alkylating agent (1.2 eq) and tetrabutylammonium bromide (0.1 eq) to the solution.

  • Add the 50% KOH solution to the mixture, resulting in a biphasic system.

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N7-alkylated product.

Alkylating AgentCatalystBaseSolventTypical Yield (%)Reference
Ethyl 3-bromopropionateTBAB50% KOHDCM / H₂O~70-80 (for similar substrate)[11]

Visualizations

Functionalization Workflow

The following diagram illustrates the overall synthetic strategy for functionalizing the this compound core, highlighting the central role of the 4-chloro intermediate.

G start This compound intermediate 4-Chloro-2-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine (Key Intermediate) start->intermediate  POCl₃ c4_snar C4-S(N)Ar (Amines, Thiols, etc.) intermediate->c4_snar  R-NH₂ c4_coupling C4 Cross-Coupling (Suzuki, Buchwald-Hartwig) intermediate->c4_coupling  Pd Catalyst n7_protect N7-Protection (SEM, Ts) intermediate->n7_protect  Protecting Agent n7_alkyl N7-Alkylation/ Arylation intermediate->n7_alkyl  R-X, Base c5_halogen C5/C6 Halogenation (NBS, NIS) intermediate->c5_halogen  NXS c5_coupling C5/C6 Cross-Coupling (Suzuki, Sonogashira) c5_halogen->c5_coupling  Pd Catalyst

Caption: Synthetic workflow for functionalizing the pyrrolo[2,3-d]pyrimidine core.

Representative Signaling Pathway Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives are frequently designed as kinase inhibitors. The diagram below shows a simplified model of how such a compound can block a Receptor Tyrosine Kinase (RTK) signaling pathway, which is implicated in many cancers.[7][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization adp ADP rtk->adp downstream Downstream Signaling Cascade (e.g., RAS-MAPK) rtk->downstream Phosphorylation atp ATP atp->rtk Binds to Kinase Domain inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->rtk Competitive Inhibition response Cell Proliferation, Survival, etc. downstream->response Signal Transduction

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols: In Vitro Evaluation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives. This class of compounds, belonging to the broader family of pyrrolo[2,3-d]pyrimidines, has garnered significant interest in medicinal chemistry due to their potential as inhibitors of various protein kinases and their cytotoxic effects against cancer cell lines. The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the core component of ATP, making it an effective framework for designing ATP-competitive kinase inhibitors.[1]

Data Presentation: Summary of In Vitro Activities

The following tables summarize the quantitative data for various pyrrolo[2,3-d]pyrimidine derivatives, including those with the 2-(methylthio) substitution, from in vitro studies.

Table 1: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundModificationCell LineIC50 (µM)
8g Pyrrolo[2,3-d]pyrimidine-imine with azepine side-ring and bromine on phenylHT-294.01
Another Azepine Derivative Pyrrolo[2,3-d]pyrimidine-imine with azepine side-ring and bromine on phenylHT-294.55
10a Halo-containing analogueHeLa, MCF-7, HT-29~23–28
6a -HeLa6.55 ± 0.31
6g -HT-297.61 ± 0.31
Data from a study on tricyclic pyrrolo[2,3-d]pyrimidines showing cytotoxic activity against various cancer cell lines.[2]

Table 2: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives with Urea Moieties

CompoundCell LineIC50 (µM)
10a PC30.19
10b MCF-71.66
9e A5494.55
These compounds were evaluated for their in vitro cytotoxicity against human cancer cell lines using an MTT assay.[3]

Table 3: Cytotoxic and Kinase Inhibitory Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCytotoxicity IC50 (µM) against various cancer cell linesKinase Inhibition IC50 (nM)
EGFR
5e, 5h, 5k, 5l 29 - 59-
5k -79
Sunitinib (control) -93
Erlotinib (control) -55
Staurosporine (control) --
A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated.[4][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT-29, PC3, A549)[2][3]

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Protein Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of the compounds against specific protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a radioactive ATP competition assay or non-radioactive methods like ELISA-based assays or luminescence-based assays.

Materials:

  • Recombinant human kinases (e.g., EGFR, Her2, VEGFR2, CDK2)[4][5]

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-³²P]ATP for radioactive assays)

  • Kinase reaction buffer

  • This compound derivatives

  • Control inhibitors (e.g., Sunitinib, Erlotinib, Staurosporine)[4][5]

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibodies for ELISA, luciferase/luciferin for luminescence)

  • Scintillation counter or plate reader

Procedure (Example using a Luminescence-based Assay):

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The amount of light produced is inversely correlated with the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.

Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[3][6]

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis Compound This compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellLines Cancer Cell Lines (MCF-7, HeLa, etc.) CellLines->Cytotoxicity KinaseAssay Kinase Inhibition Assays (EGFR, Her2, etc.) Mechanism Mechanism of Action KinaseAssay->Mechanism CellCycle Cell Cycle Analysis CellCycle->Mechanism Apoptosis Apoptosis Assays (Annexin V) Apoptosis->Mechanism IC50->KinaseAssay IC50->CellCycle IC50->Apoptosis

Caption: Workflow for the in vitro evaluation of novel compounds.

Simplified Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Substrate Substrate Protein RTK->Substrate ATP ATP ATP->Substrate phosphorylates Compound Pyrrolo[2,3-d]pyrimidine Derivative Compound->RTK inhibits PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate P Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Preclinical Evaluation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Based Kinase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds based on the 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold belong to the broader class of pyrrolo[2,3-d]pyrimidines, which have emerged as a significant class of kinase inhibitors in oncology.[1][2] Their structural similarity to adenine allows them to competitively bind to the ATP-binding site of various kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[3] This document provides detailed application notes and protocols for the preclinical evaluation of these compounds in animal models, with a focus on non-small cell lung cancer (NSCLC) models driven by mutations in the Epidermal Growth Factor Receptor (EGFR) and rearrangements in the REarranged during Transfection (RET) proto-oncogene.

Targeted Signaling Pathways

The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and RET.[4][5][6][7] Inhibition of these kinases blocks critical downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to tumor cell growth, proliferation, and survival.[4][5]

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

EGFR signaling pathway and point of inhibition.
RET Signaling Pathway

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor (Fusion or Mutant) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT PLCg PLCγ RET->PLCg JAK_STAT JAK/STAT RET->JAK_STAT Gene_Expression Gene Expression for Proliferation & Survival RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression PLCg->Gene_Expression JAK_STAT->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RET

RET signaling pathway and point of inhibition.

Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound based compounds. The most commonly used models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice). CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.

Recommended Cell Lines for CDX Models:

TargetCancer TypeCell LineKey Mutations
EGFR NSCLCPC-9EGFR exon 19 deletion
NSCLCHCC827EGFR exon 19 deletion
NSCLCH1975EGFR L858R & T790M
RET NSCLCLC-2/adCCDC6-RET fusion

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy, pharmacokinetic, and pharmacodynamic studies. Specific parameters should be optimized for each compound and experimental design.

Protocol 1: In Vivo Efficacy Study in a CDX Model

This protocol describes a typical workflow for evaluating the anti-tumor activity of a test compound in a subcutaneous xenograft model.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., PC-9, LC-2/ad) Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Compound Administration Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (TGI, etc.) Endpoint->Analysis

Workflow for a preclinical xenograft efficacy study.

Materials:

  • Selected cancer cell line (e.g., PC-9 for EGFR-mutant NSCLC)

  • 6-8 week old female athymic nude mice

  • Sterile PBS and Matrigel

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture cancer cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Implantation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration:

    • Formulate the test compound in a suitable vehicle. A common vehicle for poorly soluble compounds for oral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer the compound or vehicle control to the respective groups via oral gavage once or twice daily. Dosing volume should be based on the most recent body weight (e.g., 10 mL/kg).

  • Monitoring: Record body weights 2-3 times per week as an indicator of systemic toxicity. Continue to measure tumor volume.

  • Study Endpoint: At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Pharmacokinetic (PK) Study

Procedure:

  • Administer a single dose of the test compound to a cohort of mice (n=3 per time point) via the intended clinical route (e.g., oral gavage).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Procedure:

  • Establish tumor xenografts as described in Protocol 1.

  • Administer a single or multiple doses of the test compound.

  • At selected time points post-dose, euthanize cohorts of mice and excise tumors.

  • Prepare tumor lysates for Western blot analysis.

  • Probe for key downstream signaling proteins to assess target engagement. For EGFR inhibitors, this includes phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK. For RET inhibitors, this includes phosphorylated RET (p-RET), p-AKT, and p-ERK.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vivo Efficacy of a Representative Pyrrolo[2,3-d]pyrimidine Compound in a Xenograft Model

Treatment GroupDosing Regimen (mg/kg, p.o.)Mean Tumor Volume (mm³ ± SEM) at Day 21Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) at Day 21
Vehicle Control0 (Vehicle)1850 ± 210-+2.5
Compound A (Low Dose)10, q.d.980 ± 15047+1.8
Compound A (High Dose)30, q.d.425 ± 9577-1.2
Standard-of-CareVariesVariesVariesVaries

p.o.: per os (by mouth); q.d.: once daily; SEM: Standard Error of the Mean. Data is hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Profile of a Representative Pyrrolo[2,3-d]pyrimidine Compound in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (F%)
Compound 31r80---24
Compound 1 (RET Inhibitor)304.8 µM-53 h·µM-

Data for Compound 31r is from a study on a fourth-generation EGFR inhibitor.[6][8] Data for Compound 1 is from a study on a selective RET inhibitor.[5][9]

Table 3: Systemic Toxicity Profile

Treatment GroupDosing Regimen (mg/kg, p.o.)MortalityClinical Observations
Vehicle Control0 (Vehicle)0/10No observable abnormalities
Compound A (Low Dose)10, q.d.0/10No significant findings
Compound A (High Dose)30, q.d.0/10Minor, transient weight loss in the first week

Data is hypothetical and for illustrative purposes. All in vivo studies should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the preclinical evaluation of this compound based compounds in relevant animal models. A systematic approach, encompassing efficacy, pharmacokinetic, and pharmacodynamic studies, is essential to characterize the therapeutic potential of these novel kinase inhibitors and to inform their progression into clinical development.

References

Safe handling and storage procedures for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Safety Precautions

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic organic compound intended for research use. Due to the lack of specific toxicological data, it is prudent to treat this compound with a high degree of caution. Potential hazards are inferred from analogous compounds and may include:

  • Eye and Skin Irritation: May cause irritation upon direct contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands and any exposed skin thoroughly after handling.[2][4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5]

Quantitative Data Summary

The following table summarizes the available physical and chemical properties for this compound and a closely related compound.

PropertyThis compound4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogue)
Molecular Formula C₇H₇N₃OSC₆H₄ClN₃
Molecular Weight 181.22 g/mol 153.57 g/mol
Melting Point Not available182-184°C[4]
Boiling Point Not available325.9°C at 760 mmHg[4]
Flash Point Not available180.7°C[4]
Water Solubility Not availableNo data available[4]
Storage Temperature Recommended: 2-8°C[3]In solvent: -80°C (6 months), -20°C (1 month)[4]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.[4]

  • Respiratory Protection: If handling as a powder or generating dust, a NIOSH-approved respirator is recommended.[3][4]

3.2. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

3.3. Handling and Storage

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container.[6]

    • Keep in a cool, dry, and well-ventilated place.[6]

    • Some related compounds recommend refrigerated storage (2-8°C).[3]

    • Store away from incompatible materials such as strong oxidizing agents.

3.4. Accidental Release Measures

  • Spill Cleanup:

    • Ensure adequate ventilation.[4]

    • Wear appropriate PPE.[4]

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

    • For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

    • Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[4]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[4]

    • Do not let the product enter drains, sewers, or waterways.[4]

3.5. Disposal Considerations

  • Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

Workflow for Safe Handling and Storage

Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_emergency Emergency Procedures prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Glassware and Work Area experiment->decontaminate waste Dispose of Waste Properly decontaminate->waste storage Store Compound in a Cool, Dry, Well-Ventilated Area (Tightly Sealed Container) waste->storage cleanup_end End storage->cleanup_end evacuate Evacuate Area spill->evacuate notify Notify Supervisor spill->notify cleanup Follow Spill Cleanup Protocol evacuate->cleanup notify->cleanup first_aid Provide First Aid (as needed) cleanup->first_aid

Caption: Workflow for the safe handling of the compound.

Signaling Pathway for Hazard Response

Hazard Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event wash_skin Wash with Soap and Water for 15 minutes exposure->wash_skin Skin flush_eyes Flush Eyes with Water for 15 minutes exposure->flush_eyes Eye fresh_air Move to Fresh Air exposure->fresh_air Inhalation rinse_mouth Rinse Mouth with Water exposure->rinse_mouth Ingestion remove_clothing Remove Contaminated Clothing wash_skin->remove_clothing seek_medical_skin Seek Medical Attention if Irritation Persists remove_clothing->seek_medical_skin remove_lenses Remove Contact Lenses flush_eyes->remove_lenses seek_medical_eye Seek Immediate Medical Attention remove_lenses->seek_medical_eye artificial_respiration Provide Artificial Respiration if Not Breathing fresh_air->artificial_respiration seek_medical_inhalation Seek Medical Attention artificial_respiration->seek_medical_inhalation no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit seek_medical_ingestion Seek Immediate Medical Attention no_vomit->seek_medical_ingestion

Caption: First-aid procedures for exposure incidents.

References

Application Notes and Protocols: Reactions of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a versatile heterocyclic building block crucial in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. The document outlines its reactions with both electrophiles and nucleophiles, offering detailed experimental protocols for key transformations and summarizing reaction data for easy reference.

I. Introduction to the Reactivity of this compound

The this compound core possesses multiple reactive sites, allowing for diverse chemical modifications. The pyrrole nitrogen (N-7) is susceptible to electrophilic attack, particularly alkylation and acylation. The pyrimidine ring contains a hydroxyl group at the 4-position which can be converted into a better leaving group, such as a chloride, to facilitate nucleophilic substitution. The electron-rich pyrrole ring can also undergo electrophilic substitution, for instance, halogenation at the 5-position. Furthermore, the 2-methylthio group can be oxidized to a sulfoxide or sulfone, which enhances its leaving group ability for subsequent nucleophilic displacement.

II. Reactions with Electrophiles

A. N-Alkylation and N-Acylation at the Pyrrole Nitrogen (N-7)

The pyrrole nitrogen (N-7) is the most common site for electrophilic attack due to its higher nucleophilicity compared to the pyrimidine nitrogens. Alkylation and acylation reactions typically proceed regioselectively at this position under basic conditions.

Experimental Protocol: N-7 Alkylation of this compound

Objective: To introduce an alkyl group at the N-7 position of the pyrrole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-7 alkylated product.

Table 1: Summary of N-7 Alkylation Reaction

ElectrophileBaseSolventTypical Yield (%)
Methyl IodideNaHDMF85-95
Benzyl BromideCs₂CO₃DMF80-90
Ethyl BromoacetateK₂CO₃Acetonitrile75-85
B. Halogenation at the C-5 Position

The C-5 position of the pyrrole ring is susceptible to electrophilic halogenation using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

Experimental Protocol: C-5 Iodination of this compound

Objective: To introduce an iodine atom at the C-5 position of the pyrrole ring.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in chloroform.

  • Add N-iodosuccinimide (1.2 eq) to the solution.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Table 2: Summary of C-5 Halogenation Reaction

Halogenating AgentSolventTypical Yield (%)
N-Iodosuccinimide (NIS)Chloroform80-90
N-Bromosuccinimide (NBS)Dichloromethane75-85

III. Reactions with Nucleophiles

A. Conversion of the 4-Hydroxyl Group and Subsequent Nucleophilic Substitution

The hydroxyl group at the 4-position is a poor leaving group. Therefore, it is typically converted to a more reactive group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) with various nucleophiles like amines, thiols, and alkoxides.

Experimental Protocol: Chlorination of the 4-Position

Objective: To convert the 4-hydroxyl group to a 4-chloro group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Toluene

  • Ice-water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in toluene.

  • Add phosphorus oxychloride (3.0-5.0 eq) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice-water.

  • Neutralize the mixture with solid sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Nucleophilic Substitution at the 4-Position with Amines

Objective: To introduce an amino group at the 4-position.

Materials:

  • 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • Amine (e.g., ammonia, primary or secondary amine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Ethanol or 2-Propanol

  • Water

Procedure:

  • Dissolve 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol.

  • Add the desired amine (2.0-3.0 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture in a sealed tube or under reflux conditions for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or silica gel column chromatography.

Table 3: Summary of Nucleophilic Substitution at the 4-Position

NucleophileBaseSolventTypical Yield (%)
Ammonia-Ethanol70-85
BenzylamineEt₃N2-Propanol80-95
MorpholineDIPEADMF75-90
B. Nucleophilic Substitution at the 2-Position via Oxidation of the Methylthio Group

The 2-methylthio group can be displaced by nucleophiles, but it is generally a poor leaving group. Its reactivity can be significantly enhanced by oxidation to the corresponding sulfoxide or sulfone.

Experimental Protocol: Oxidation of the 2-Methylthio Group

Objective: To oxidize the 2-methylthio group to a 2-methylsulfinyl or 2-methylsulfonyl group.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane at 0 °C.

  • Add a solution of m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) in dichloromethane dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Experimental Protocol: Nucleophilic Substitution at the 2-Position

Objective: To displace the 2-methylsulfonyl group with a nucleophile.

Materials:

  • 2-(Methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, ammonia)

  • Anhydrous solvent (e.g., methanol for methoxide, DMF for others)

Procedure:

  • Dissolve 2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in the appropriate anhydrous solvent.

  • Add the nucleophile (1.5-2.0 eq) at room temperature.

  • Heat the reaction mixture as necessary (e.g., 50-100 °C) and monitor by TLC.

  • After completion, cool the reaction and quench with a suitable reagent (e.g., water or saturated ammonium chloride).

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or crystallization.

Table 4: Summary of Nucleophilic Substitution at the 2-Position

NucleophileSolventTypical Yield (%)
Sodium MethoxideMethanol60-75
AmmoniaDMF50-65
Sodium ThiophenoxideDMF65-80

IV. Visualizations

reaction_overview cluster_electrophiles Reactions with Electrophiles cluster_nucleophiles Reactions with Nucleophiles start_E This compound N7_alkylated N-7 Alkylated Product start_E->N7_alkylated R-X, Base C5_halogenated C-5 Halogenated Product start_E->C5_halogenated NXS start_N This compound chloro_intermediate 4-Chloro Intermediate start_N->chloro_intermediate POCl₃ oxidized_intermediate 2-Methylsulfonyl Intermediate start_N->oxidized_intermediate m-CPBA amino_product 4-Amino Product chloro_intermediate->amino_product R₂NH substituted_product_2 2-Substituted Product oxidized_intermediate->substituted_product_2 Nu⁻

Caption: Overview of Reactions with Electrophiles and Nucleophiles.

experimental_workflow cluster_workflow General Experimental Workflow for Nucleophilic Substitution at C-4 start Start: 2-(Methylthio)-7H- pyrrolo[2,3-d]pyrimidin-4-ol chlorination Step 1: Chlorination (POCl₃) start->chlorination purification1 Purification 1 (Chromatography) chlorination->purification1 nucleophilic_sub Step 2: Nucleophilic Substitution (Amine, Base) purification1->nucleophilic_sub purification2 Purification 2 (Chromatography/Crystallization) nucleophilic_sub->purification2 product Final Product: 4-Amino-2-(methylthio)-7H- pyrrolo[2,3-d]pyrimidine derivative purification2->product

Caption: Workflow for C-4 Amination.

References

Troubleshooting & Optimization

Common byproducts in 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step process starting from a 2-amino-3-cyanopyrrole derivative. The first step is a cyclization reaction with carbon disulfide in the presence of a base, such as sodium hydroxide in ethanol, to form the intermediate pyrrolo[2,3-d]pyrimidine-2,4-dithione. The second step is a selective S-methylation using an alkylating agent like methyl iodide to yield the final product. The 4-thione moiety exists in tautomeric equilibrium with the more stable 4-ol (lactam) form.

Q2: What are the most common byproducts I might encounter during this synthesis?

During the synthesis of this compound, several byproducts can form. Identifying these impurities is crucial for optimizing the reaction conditions and purification strategy. The most frequently observed byproducts are:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the initial 2-amino-3-cyanopyrrole.

  • Pyrrolo[2,3-d]pyrimidine-2,4-dithione: This is the intermediate formed after cyclization with carbon disulfide. Incomplete methylation will result in its presence in the final product mixture.

  • 2,4-bis(Methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Over-methylation is a common issue, leading to the alkylation of both the 2- and 4-thio groups.

  • N-Methylated Isomers: Methylation can also occur on the nitrogen atoms of the pyrrole (N-7) or pyrimidine rings, leading to various regioisomeric byproducts.

  • Uncyclized Dithiocarbamate Intermediate: If the initial cyclization reaction with carbon disulfide is not driven to completion, the open-chain dithiocarbamate intermediate may be present.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete cyclization of the 2-amino-3-cyanopyrrole with carbon disulfide.Ensure anhydrous conditions and a sufficiently strong base (e.g., sodium ethoxide) to drive the reaction to completion. Increase the reaction time or temperature if necessary.
Incomplete methylation of the dithione intermediate.Use a slight excess of the methylating agent (e.g., methyl iodide). Monitor the reaction by TLC to ensure full conversion of the intermediate.
Presence of significant amounts of 2,4-bis(methylthio) byproduct Use of excess methylating agent or prolonged reaction time during the methylation step.Carefully control the stoichiometry of the methylating agent (1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Formation of N-methylated isomers The reaction conditions for methylation may favor N-alkylation.Perform the methylation at a lower temperature to improve selectivity for S-alkylation. Consider using a less reactive methylating agent or a different base-solvent system.
Difficulty in isolating the pure product The product may have similar polarity to some of the byproducts, making separation challenging.Utilize column chromatography with a carefully selected solvent gradient. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can also be effective for removing less polar byproducts like the 2,4-bis(methylthio) derivative.

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,3-d]pyrimidine-2,4-dithione
  • To a solution of 2-amino-3-cyanopyrrole (1 equivalent) in ethanol, add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude pyrrolo[2,3-d]pyrimidine-2,4-dithione.

Protocol 2: Synthesis of this compound
  • Suspend the crude pyrrolo[2,3-d]pyrimidine-2,4-dithione (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a base (e.g., potassium carbonate or sodium hydroxide, 1.1 equivalents).

  • Add methyl iodide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Purification Data

Compound Typical Purification Method Eluent System for Column Chromatography Recrystallization Solvent
This compoundColumn Chromatography / RecrystallizationDichloromethane/Methanol (95:5 to 90:10 gradient)Ethanol/Water or DMF/Water
2,4-bis(Methylthio)-7H-pyrrolo[2,3-d]pyrimidineColumn ChromatographyHexane/Ethyl Acetate (70:30 to 50:50 gradient)Ethanol
Pyrrolo[2,3-d]pyrimidine-2,4-dithioneRecrystallization / Acid-Base WashNot typically purified by chromatographyDMF/Water
N-Methylated IsomersColumn ChromatographyDichloromethane/Methanol (gradient elution)Often difficult to crystallize

Visual Guides

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation A 2-Amino-3-cyanopyrrole B Pyrrolo[2,3-d]pyrimidine-2,4-dithione A->B  CS2, NaOH/EtOH, Reflux   C This compound B->C  CH3I, Base  

Caption: Synthetic pathway for this compound.

Byproduct_Formation Start Synthesis Reaction Desired Desired Product: This compound Start->Desired Byproduct1 Incomplete Cyclization: Unreacted Starting Material Start->Byproduct1 Byproduct2 Incomplete Methylation: Pyrrolo[2,3-d]pyrimidine-2,4-dithione Start->Byproduct2 Byproduct3 Over-Methylation: 2,4-bis(Methylthio) Derivative Start->Byproduct3 Byproduct4 Side Reaction: N-Methylated Isomers Start->Byproduct4

Caption: Common byproducts in the synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) CheckPurity Is the desired product pure? Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity  No   End Pure Product CheckPurity->End  Yes   Recrystallize Recrystallization IdentifyImpurity->Recrystallize  Less polar byproduct   Column Column Chromatography IdentifyImpurity->Column  Multiple/polar byproducts   Recrystallize->End Column->End

Caption: General purification workflow for the target compound.

Troubleshooting low reactivity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common issues of low reactivity and provide practical solutions for successful coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause?

A1: The primary reason for the low reactivity of this compound in Suzuki-Miyaura coupling is the poor leaving group ability of the hydroxyl group at the C4 position. Palladium-catalyzed cross-coupling reactions typically require a halide or triflate at the coupling site. The hydroxyl group is not readily displaced under these conditions.

Additionally, the molecule has several features that can contribute to low reactivity:

  • Tautomerism: The 4-ol exists in equilibrium with its 4-oxo tautomer (a pyrimidinone). This tautomerism affects the electronic properties of the ring and can complicate the reaction.

  • Catalyst Inhibition: The presence of multiple nitrogen atoms and the sulfur atom in the methylthio group can lead to coordination with the palladium catalyst, potentially deactivating it. The acidic N-H proton of the pyrrole ring can also interfere with the catalytic cycle.

Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?

A2: The most effective strategy is to convert the 4-hydroxyl group into a better leaving group, such as a chloride. The resulting 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is significantly more reactive in Suzuki-Miyaura coupling.

Experimental Protocol: Conversion of 4-ol to 4-chloro

  • To a stirred suspension of this compound in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents).

  • Optionally, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to scavenge the generated HCl.

  • Heat the reaction mixture to reflux (around 80-90 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction mixture by pouring it onto ice-water.

  • Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by column chromatography.

Once you have the 4-chloro derivative, you can proceed with the Suzuki-Miyaura coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Issue: Low to moderate yield of the coupled product.

This is a common issue and can be addressed by systematically optimizing the reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of palladium source and ligand is critical for the successful coupling of electron-rich and heterocyclic substrates.

    • Recommendation: Screen a panel of modern palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step.

    • Recommendation: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates.

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like dioxane, DMF, or toluene, often with a small amount of water, are generally used.

  • Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy.

    • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be beneficial in reducing reaction times and improving yields.[2]

Quantitative Data: Comparison of Catalysts for Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidines

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10060-85General observation
Pd(dppf)Cl₂K₂CO₃DME80Good yields[3]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100Often >90[1]
PEPPSI-IPrK₃PO₄t-BuOH/H₂O80High yields[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q3: I am trying to perform a Buchwald-Hartwig amination on 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, but the reaction is not proceeding. What should I do?

A3: Buchwald-Hartwig amination of this substrate can be challenging due to potential catalyst inhibition and the presence of the acidic N-H proton.

Possible Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atoms of the pyrrolopyrimidine core can coordinate to the palladium center and inhibit catalysis. The methylthio group can also interact with the catalyst.

    • Recommendation: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst deactivation.[4]

  • Inappropriate Base: Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. K₃PO₄ can be a milder alternative for sensitive substrates.

  • N-H Interference: The acidic proton on the pyrrole nitrogen can be deprotonated by the strong base, leading to side reactions or catalyst inhibition.

    • Recommendation: Protect the pyrrole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group. The protecting group can be removed after the coupling reaction.

Quantitative Data: Buchwald-Hartwig Amination Conditions for Chloro-N-heterocycles

LigandBaseSolventTemp (°C)General OutcomeReference
BINAPNaOtBuToluene100Good for primary amines[5]
XPhosNaOtBuToluene80-110Excellent for a wide range of amines[4]
RuPhosK₃PO₄Dioxane100Milder conditions, good for functionalized amines[6]
BrettPhosLiHMDSTHF65Effective for hindered primary amines[7]

Experimental Protocol: Buchwald-Hartwig Amination with N-H Protection

  • Protection: React 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with Boc-anhydride and a catalytic amount of DMAP in a suitable solvent like THF to obtain the N-Boc protected substrate.

  • Coupling: In a glovebox or under an inert atmosphere, combine the N-Boc protected substrate (1 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), a bulky phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2 equiv.) in a dry, degassed solvent (e.g., toluene).

  • Heat the reaction mixture (e.g., 100 °C) until the starting material is consumed.

  • Work-up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography.

  • Deprotection: Treat the purified product with an acid (e.g., TFA in DCM) to remove the Boc group.

Troubleshooting Guide: Sonogashira Coupling

Q4: My Sonogashira coupling of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is giving low yields and side products. How can I optimize it?

A4: Sonogashira couplings can be sensitive to reaction conditions, and side reactions like alkyne homocoupling (Glaser coupling) are common.

Possible Causes and Solutions:

  • Copper Co-catalyst Issues: While copper(I) salts (e.g., CuI) are traditionally used to facilitate the reaction, they can also promote Glaser coupling.

    • Recommendation: Consider a copper-free Sonogashira protocol. These often employ a stronger organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and may require slightly higher temperatures.[8]

  • Catalyst System: The choice of palladium source and ligand is important.

    • Recommendation: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is a classic choice. For copper-free conditions, palladium complexes with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[1][9]

  • Solvent and Base: The solvent and base must be anhydrous and free of oxygen.

    • Recommendation: Use dry, degassed solvents like DMF, THF, or acetonitrile. The amine base (e.g., TEA, DIPEA) often serves as both the base and part of the solvent system.

Quantitative Data: Sonogashira Coupling Conditions for Related Pyrimidines

Catalyst SystemBaseSolventTemp (°C)General OutcomeReference
PdCl₂(PPh₃)₂ / CuITEAAcetonitrileRoom TempGood yields with electron-poor aryl iodides[10]
Pd(PPh₃)₄ / CuITEADMF25-80Widely applicable[11]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORoom TempHigh yields, good functional group tolerance[8]
Pd(CH₃CN)₂Cl₂ / cataCXium A (Copper-free)Cs₂CO₃2-MeTHFRoom TempEffective for multi-fold couplings

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a reaction vessel, add 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add a dry, degassed solvent (e.g., DMSO) and a strong organic base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2 equiv.).

  • Add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).

  • Stir the reaction at room temperature until completion. The reaction may require gentle heating (e.g., 60 °C) for less reactive substrates.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Visualizing Workflows and Concepts

Troubleshooting_Low_Reactivity Troubleshooting Low Reactivity of this compound Start Low/No Reactivity in Coupling Reaction Check_LG Is the leaving group at C4 a hydroxyl? Start->Check_LG Convert_to_Cl Convert -OH to -Cl (e.g., with POCl₃) Check_LG->Convert_to_Cl Yes Protected_NH Is the pyrrole N-H unprotected? Check_LG->Protected_NH No (e.g., already -Cl) Convert_to_Cl->Protected_NH Protect_NH Protect N-H (e.g., with Boc or SEM) Protected_NH->Protect_NH Yes Optimize_Conditions Systematically Optimize Reaction Conditions Protected_NH->Optimize_Conditions No Protect_NH->Optimize_Conditions Catalyst_Ligand Screen Catalysts and Ligands Optimize_Conditions->Catalyst_Ligand Base_Solvent Optimize Base and Solvent Optimize_Conditions->Base_Solvent Temp_Time Adjust Temperature and Reaction Time Optimize_Conditions->Temp_Time Success Successful Coupling Catalyst_Ligand->Success Base_Solvent->Success Temp_Time->Success

Caption: A decision-making workflow for troubleshooting low reactivity.

Suzuki_Catalytic_Cycle_Inhibition Potential Inhibition Points in the Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X Inhibition Catalyst Inhibition (Coordination by N or S) Pd0->Inhibition PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OR)₂ PdII_Complex->Inhibition Diorgano_PdII R¹-Pd(II)L₂-R² Transmetalation->Diorgano_PdII Deprotonation N-H Deprotonation (Side Reaction) Transmetalation->Deprotonation Base RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Product) RedElim->Product Product->Pd0

Caption: Suzuki-Miyaura cycle with potential points of inhibition.

References

Optimizing reaction conditions for N-alkylation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of N-alkylated derivatives of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on this compound?

The primary sites for alkylation are the N7 nitrogen of the pyrrole ring and the oxygen of the 4-ol group (or the N1 and N3 nitrogens and the O4 oxygen of its tautomeric forms). The pyrrole nitrogen (N7) is generally the most nucleophilic nitrogen and the desired site for N-alkylation in many synthetic routes. However, competitive O-alkylation at the 4-position can occur, leading to a mixture of products.

Q2: How does the choice of base influence the regioselectivity of the alkylation (N- vs. O-alkylation)?

The choice of base is critical in controlling the regioselectivity. Strong, non-nucleophilic bases are often used to deprotonate the pyrrole N-H.

  • Strong bases like sodium hydride (NaH) tend to favor N-alkylation by completely deprotonating the pyrrole nitrogen, making it a more potent nucleophile.[1][2]

  • Weaker carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and can provide good yields of the N-alkylated product, often with high regioselectivity depending on the solvent and alkylating agent.

  • The use of an alkali salt in a polar aprotic solvent like DMF has been shown to favor N-alkylation in similar heterocyclic systems like 2-pyridones.[3]

Q3: Which solvents are recommended for this N-alkylation reaction?

Polar aprotic solvents are generally preferred for this reaction.

  • Dimethylformamide (DMF) is a common choice and often promotes N-alkylation.[3]

  • Tetrahydrofuran (THF) , especially when used with a strong base like NaH, is effective for selective N-alkylation.[1][2]

  • Acetonitrile (MeCN) and Dimethyl sulfoxide (DMSO) have also been used for the N-alkylation of similar pyrrolo[2,3-d]pyrimidine systems.

Q4: What types of alkylating agents are suitable for this reaction?

A variety of alkylating agents can be used, and their reactivity can influence the outcome.

  • Alkyl halides (e.g., methyl iodide, benzyl bromide) are commonly used. The nature of the halide can play a role, with iodides being more reactive than bromides, which are more reactive than chlorides. Alkylating agents with "soft" leaving groups, like iodide, tend to favor N-alkylation.

  • Alkyl triflates are highly reactive alkylating agents. However, agents with "hard" leaving groups, such as triflates, may increase the proportion of O-alkylation.

  • Other alkylating agents like dialkyl sulfates (e.g., dimethyl sulfate) can also be employed, but care must be taken as they are potent alkylating agents and may lead to over-alkylation or side reactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion 1. Insufficiently strong base: The pyrrole N-H may not be fully deprotonated. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Inactive alkylating agent: The alkylating agent may have degraded.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase the reaction temperature, monitoring for potential side product formation. 3. Use a fresh bottle of the alkylating agent or check its purity.
Mixture of N- and O-Alkylated Products 1. Reaction conditions favoring O-alkylation: "Hard" alkylating agents or certain solvent/base combinations can promote O-alkylation. 2. Tautomerization: The substrate exists in tautomeric forms, presenting multiple nucleophilic sites.1. Use an alkylating agent with a "softer" leaving group (e.g., iodide instead of triflate). 2. Employ a strong base like NaH in an aprotic solvent like THF to favor N-deprotonation and subsequent N-alkylation.[1][2] 3. Change the solvent to DMF, which often favors N-alkylation for similar heterocyclic systems.[3]
Formation of Dialkylated Products 1. Excess of alkylating agent: Using a large excess of the alkylating agent can lead to alkylation at multiple sites. 2. High reactivity of the alkylating agent: Highly reactive agents can be less selective.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to control the local concentration. 3. Consider using a less reactive alkylating agent (e.g., a bromide instead of an iodide or triflate).
Poor Regioselectivity (N7 vs. other ring nitrogens) 1. Electronic effects of substituents: The electron-donating or -withdrawing nature of the substituents on the ring can influence the nucleophilicity of the different nitrogen atoms. 2. Steric hindrance: Bulky alkylating agents may favor alkylation at a less sterically hindered nitrogen.1. For the 2-(methylthio)-4-ol substituted pyrrolo[2,3-d]pyrimidine, the N7 position is generally the most nucleophilic nitrogen. However, careful characterization of the product is necessary to confirm the site of alkylation. 2. The regioselectivity can be influenced by the solvent. For a similar system, THF favored N2-alkylation while DMSO favored N1-alkylation.[4] Experiment with different solvents to optimize for the desired isomer.

Data Presentation

Table 1: General Reaction Conditions for N-Alkylation of Pyrrolo[2,3-d]pyrimidine Scaffolds

Substrate Alkylating Agent Base Solvent Temperature Yield (%) Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineBenzyl bromideK₂CO₃MeCNNot specifiedNot specified[4]
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineAlkyl bromides/tosylatesNot specifiedNot specifiedNot specifiedModerate[5]
IndazoleAlkyl bromideNaHTHFNot specifiedHigh (N1 selective)[1][2]
2-Pyridone analog3,4-Dimethoxyphenethyl bromideK₂CO₃DMF80 °C75-82 (O-alkylation)[3]

Note: These are examples from related systems and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

  • To a solution of this compound (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the resulting suspension at room temperature for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0-3.0 eq).

  • Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Add Base (e.g., NaH or K2CO3) A->B C Stir under Inert Atmosphere B->C D Add Alkylating Agent C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Is the base strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the temperature optimal? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH) A1_No->Sol1 End Optimized Reaction Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the alkylating agent active? A2_Yes->Q3 Sol2 Increase temperature A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Mixture of N/O products? A3_Yes->Q4 Sol3 Use fresh reagent A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Change solvent (e.g., to THF) Use 'softer' alkylating agent A4_Yes->Sol4 A4_No->End Sol4->End Regioselectivity_Factors cluster_factors Controlling Factors cluster_outcomes Reaction Outcome Title Factors Influencing N- vs. O-Alkylation Base Base Solvent Solvent AlkylatingAgent Alkylating Agent N_Alkylation Favors N-Alkylation Base->N_Alkylation Strong Base (e.g., NaH) Solvent->N_Alkylation Polar Aprotic (e.g., THF, DMF) AlkylatingAgent->N_Alkylation Soft Leaving Group (e.g., I-) O_Alkylation Favors O-Alkylation AlkylatingAgent->O_Alkylation Hard Leaving Group (e.g., OTf-)

References

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol solubility problems in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, with a focus on addressing common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: I am having difficulty dissolving this compound. What are the recommended starting solvents?

For initial attempts at dissolution, it is highly recommended to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) is an excellent first choice, followed by N,N-Dimethylformamide (DMF). These solvents are generally effective for dissolving many pyrrolo[2,3-d]pyrimidine derivatives.

Q3: Can I use alcohols like ethanol or methanol to dissolve the compound?

Solubility in alcohols such as ethanol and methanol is expected to be limited. While they may be used as co-solvents in some applications, they are unlikely to be effective as primary solvents for achieving high concentrations of this compound.

Q4: Are there any strategies to improve the aqueous solubility of this compound?

Improving aqueous solubility for this class of compounds is a common challenge. Several strategies can be employed:

  • Co-solvents: The use of a water-miscible organic solvent, such as DMSO, as a co-solvent can significantly enhance aqueous solubility.

  • pH Adjustment: The pyrrolo[2,3-d]pyrimidine scaffold has ionizable groups. Adjusting the pH of the aqueous solution may improve solubility, depending on the pKa of the compound.

  • Salt Formation: For in vivo applications, converting the compound to a salt form can dramatically increase aqueous solubility and bioavailability.

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound, please follow the steps outlined in the troubleshooting workflow below.

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of this compound in various common organic solvents.

SolventTypeExpected SolubilityRecommendations
Dimethyl Sulfoxide (DMSO)Polar AproticGoodRecommended as the primary solvent for preparing stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticModerate to GoodA good alternative to DMSO.
Tetrahydrofuran (THF)Polar AproticPoor to ModerateMay be useful in specific reaction conditions, but not ideal for preparing stock solutions.
Methanol (MeOH)Polar ProticPoorLimited utility as a primary solvent; may be used as a co-solvent with caution.
Ethanol (EtOH)Polar ProticPoorSimilar to methanol, not recommended as a primary solvent.
Acetonitrile (ACN)Polar AproticPoorGenerally not effective for this class of compounds.
Dichloromethane (DCM)Non-polarVery PoorNot recommended.
Water/Aqueous BuffersAqueousVery PoorRequires solubility enhancement techniques such as the use of co-solvents, pH adjustment, or salt formation.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of the target compound in a solvent of choice.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a high concentration (e.g., 10 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Generate a calibration curve by analyzing the standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and agitate it at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the saturated solution to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculate the concentration of the compound in the saturated solution using the calibration curve and the dilution factor. This value represents the solubility of the compound in the selected solvent at the experimental temperature.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound does not dissolve solvent_check Is the solvent DMSO or DMF? start->solvent_check use_dmso_dmf Use DMSO or DMF as the primary solvent solvent_check->use_dmso_dmf No increase_temp Gently warm the solution (e.g., 30-40°C) solvent_check->increase_temp Yes use_dmso_dmf->increase_temp sonicate Apply sonication for 5-10 minutes increase_temp->sonicate Still not dissolved end_soluble Compound Dissolved increase_temp->end_soluble Dissolved solubility_protocol Consider experimental determination of solubility sonicate->solubility_protocol Still not dissolved sonicate->end_soluble Dissolved consult_specialist Consult with a medicinal chemist or formulation specialist solubility_protocol->consult_specialist end_insoluble Persistent Solubility Issues solubility_protocol->end_insoluble Signaling_Pathway_Placeholder compound This compound target_kinase Target Kinase (e.g., Tyrosine Kinase) compound->target_kinase Inhibits atp_binding ATP Binding Site target_kinase->atp_binding phosphorylation Phosphorylation target_kinase->phosphorylation substrate Substrate Protein substrate->target_kinase downstream_signaling Downstream Signaling Cascade phosphorylation->downstream_signaling cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_signaling->cellular_response

References

Technical Support Center: Purification of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges for this compound?

A1: Researchers may encounter several challenges during the purification of this compound, including:

  • Low solubility: The compound may have limited solubility in common organic solvents, making solvent selection for recrystallization and chromatography challenging.

  • Co-eluting impurities: Structurally similar impurities from the synthesis process can be difficult to separate using standard chromatographic techniques.

  • Thermal instability: The compound may be susceptible to degradation at elevated temperatures, which can be a concern during solvent evaporation or high-temperature recrystallization.

  • Oiling out: Instead of forming crystals, the compound may separate as an oil during recrystallization, especially in the presence of impurities or when using a suboptimal solvent system.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from starting materials, reagents, and side reactions during the synthesis. Likely impurities include:

  • Unreacted starting materials.

  • Over-methylated or under-methylated analogs.

  • Oxidized or hydrolyzed byproducts.

  • Isomeric impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of the final product. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound and identify potential impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility in the chosen solvent is too high at the temperature of crystallization, or significant impurities are present, depressing the melting point.

  • Solution:

    • Re-dissolve and add an anti-solvent: Reheat the solution until the oil dissolves completely. While hot, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. Then, add a few drops of the initial solvent to redissolve the turbidity and allow the solution to cool slowly.

    • Lower the crystallization temperature: If using a single solvent, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has reached room temperature.

    • Perform a pre-purification step: If impurities are suspected, consider a preliminary purification by column chromatography before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation is inhibited.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

    • Increase concentration: If crystallization does not occur, reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

    • Change the solvent system: The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature.

Problem: Low recovery of the purified compound.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.

    • Cool thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.

    • Recover from mother liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Column Chromatography Issues

Problem: Poor separation of the target compound from impurities.

  • Possible Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution:

    • Optimize the mobile phase:

      • Adjust solvent polarity: Systematically vary the ratio of the polar and non-polar solvents in the mobile phase. For normal-phase silica gel chromatography, a gradient of methanol in dichloromethane or ethyl acetate in hexanes is often a good starting point.

      • Add a modifier: A small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution.

    • Change the stationary phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Switch to a more polar solvent system: Consider using a more polar solvent system, such as dichloromethane/methanol.

Experimental Protocols

The following are suggested starting protocols for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Recrystallization Protocol
  • Solvent Screening: Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent pair. Good single solvents will show high solubility at high temperatures and low solubility at low temperatures. For a solvent pair, one solvent should readily dissolve the compound (soluble solvent), while the other should dissolve it poorly (anti-solvent). A common system for similar compounds is a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot soluble solvent (e.g., ethanol) to the crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath. If using a solvent pair, slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid, then add a few drops of the hot soluble solvent to clarify the solution before cooling.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Based on TLC analysis, a gradient of methanol in dichloromethane is also a viable option.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity. For example, start with 100% dichloromethane and gradually add methanol up to 5-10%.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Purification MethodStarting Purity (crude)Final PurityYield (%)Reference Compound
Recrystallization~85%>98%70-85%Substituted pyrrolo[2,3-d]pyrimidines
Column Chromatography~70%>99%50-75%Functionalized pyrrolo[2,3-d]pyrimidines

Note: These values are illustrative and can vary significantly based on the scale of the reaction, the specific impurities present, and the optimization of the purification protocol.

Visualizations

The following diagrams illustrate the general workflows for purification and troubleshooting.

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_cool Slow Cooling r_dissolve->r_cool r_filter Vacuum Filtration r_cool->r_filter r_dry Dry Crystals r_filter->r_dry r_pure Pure Product r_dry->r_pure c_start Crude Product c_load Load onto Silica Gel Column c_start->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_pure Pure Product c_evaporate->c_pure

Caption: General workflows for purification by recrystallization and column chromatography.

Troubleshooting_Logic cluster_oiling_out Troubleshooting: 'Oiling Out' cluster_no_crystals Troubleshooting: No Crystals Form oil_problem Compound Oils Out oil_cause1 Too Soluble / Impurities oil_problem->oil_cause1 oil_solution1 Re-dissolve & Add Anti-solvent oil_cause1->oil_solution1 oil_solution2 Lower Crystallization Temp. oil_cause1->oil_solution2 oil_solution3 Pre-purify by Chromatography oil_cause1->oil_solution3 nc_problem No Crystals Form nc_cause1 Not Saturated / No Nucleation nc_problem->nc_cause1 nc_solution1 Induce Crystallization (Scratch / Seed) nc_cause1->nc_solution1 nc_solution2 Increase Concentration nc_cause1->nc_solution2 nc_solution3 Change Solvent nc_cause1->nc_solution3

Caption: Troubleshooting logic for common recrystallization problems.

Preventing degradation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry place, protected from light and moisture.[1] The container should be tightly sealed to prevent exposure to air and humidity. For extended storage, particularly when dissolved in a solvent, specific temperature conditions are recommended.

Q2: How should I handle the compound during experimental use?

A2: Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling this compound.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] It is also important to prevent the build-up of electrostatic charge.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored with strong oxidizing agents.[3] Additionally, it is advisable to avoid exposure to excessive heat, sparks, open flames, and moisture.[3]

Q4: What is the recommended solvent for dissolving this compound?

A4: The compound is soluble in dimethyl sulfoxide (DMSO).[4] When preparing solutions, it is best to do so immediately before use to minimize degradation in the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning from off-white to yellow or brown) Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated opening and closing of the container.
Decreased purity or presence of unexpected peaks in analytical tests (e.g., HPLC, LC-MS) Chemical degradation due to improper storage (hydrolysis, oxidation).Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from moisture and light. Consider re-purification if necessary.
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C for no longer than six months.[2]

Potential Degradation Pathways

The primary degradation pathways for this compound are believed to be hydrolysis and oxidation.

DegradationPathways A This compound B Hydrolysis (e.g., moisture, alkaline pH) A->B D Oxidation (e.g., air, light, oxidizing agents) A->D C 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol B->C E 2-(Methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Sulfoxide) D->E F 2-(Methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Sulfone) E->F Further Oxidation

Potential degradation pathways of the compound.

Recommended Storage Conditions

Storage Format Temperature Duration Atmosphere Container
Solid 2-8°CUp to 12 monthsInert (e.g., Argon)Tightly sealed, amber vial
In Solvent (e.g., DMSO) -20°CUp to 1 month[2]Inert (e.g., Argon)Sealed, single-use aliquots
In Solvent (e.g., DMSO) -80°CUp to 6 months[2]Inert (e.g., Argon)Sealed, single-use aliquots

Experimental Protocols for Stability Assessment

Objective: To assess the stability of this compound under various storage conditions.

Methodology: HPLC-UV Analysis

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with an appropriate mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • Acidic Conditions: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

    • Basic Conditions: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Conditions: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Conditions: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Conditions: Expose the compound in solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

    • Analyze the samples by HPLC-UV.

    • Calculate the percentage of the remaining parent compound and identify any major degradation products by comparing retention times with the standard and analyzing peak areas.

Workflow for Stability Testing

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results A Receive/Synthesize 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol B Characterize Initial Sample (HPLC, LC-MS, NMR) A->B C Long-Term (e.g., 2-8°C) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Forced Degradation (Acid, Base, Oxidative, Light, Heat) B->E F Sample at Time Points C->F D->F E->F G Analyze by HPLC-UV and/or LC-MS F->G H Quantify Degradation G->H I Identify Degradants G->I J Determine Shelf-Life and Optimal Storage H->J I->J

References

Side reactions to avoid when working with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The primary reactive sites include the pyrrole nitrogen (N-7), the pyrimidine nitrogens, the 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-keto form), and the 2-methylthio group. The electron-rich pyrrole ring can also be susceptible to electrophilic substitution.

Q2: What are the common side reactions to be aware of when working with this compound?

A2: The most common side reactions include:

  • Oxidation of the methylthio group: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone.

  • N-Alkylation/N-Arylation: The pyrrole nitrogen (N-7) is a common site for alkylation or arylation. Alkylation can also occur on the pyrimidine ring nitrogens under certain conditions.

  • O-Alkylation: The 4-hydroxyl group can undergo alkylation, leading to the formation of the 4-alkoxy derivative.

  • Desulfurization: The methylthio group can be cleaved under reductive or certain catalytic conditions.

  • Hydrolysis: The pyrimidine ring may be susceptible to hydrolysis under strong acidic or basic conditions.

Q3: How can I minimize the oxidation of the methylthio group?

A3: To minimize oxidation, avoid strong oxidizing agents and prolonged exposure to air. When performing reactions on other parts of the molecule, it is advisable to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon). If oxidation is unavoidable, the resulting sulfoxide or sulfone may need to be separated chromatographically.

Q4: What strategies can be used to achieve selective N-7 functionalization?

A4: Selective N-7 functionalization can be achieved by using a suitable base to deprotonate the pyrrole nitrogen, followed by reaction with an electrophile. The choice of base and solvent is critical to avoid competing side reactions. Protecting the 4-hydroxyl group may be necessary in some cases to prevent O-alkylation.

Troubleshooting Guides

Problem 1: Low yield of the desired product in N-7 alkylation.
Possible Cause Suggested Solution
Incomplete deprotonation of the pyrrole nitrogen. Use a stronger base (e.g., NaH instead of K2CO3) or a different solvent system to improve the solubility of the starting material and the base.
Competing O-alkylation at the 4-position. Protect the 4-hydroxyl group as a suitable protecting group (e.g., silyl ether) before performing the N-alkylation.
Side reaction at other nitrogen atoms. Optimize reaction conditions (temperature, reaction time) to favor N-7 alkylation. Regioselectivity can be solvent and base-dependent.
Degradation of starting material or product. Perform the reaction under an inert atmosphere and at a lower temperature to minimize degradation.
Problem 2: Formation of an unexpected byproduct with a higher molecular weight.
Possible Cause Suggested Solution
Oxidation of the methylthio group to sulfoxide or sulfone. Confirm the presence of sulfoxide/sulfone by mass spectrometry (M+16 or M+32). To avoid this, use deoxygenated solvents and an inert atmosphere.
Dimerization or polymerization. Reduce the concentration of the reactants and control the reaction temperature.
Reaction with solvent. Ensure the solvent is anhydrous and non-reactive under the reaction conditions.
Problem 3: Loss of the methylthio group during a reaction.
Possible Cause Suggested Solution
Desulfurization under reductive conditions. Avoid using strong reducing agents like Raney Nickel if the methylthio group needs to be retained. Consider alternative reductive methods.
Cleavage by certain catalysts. Some transition metal catalysts can promote desulfurization. Screen different catalysts to find one that is compatible with the methylthio group.

Experimental Protocols

Representative Protocol: N-7 Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an argon atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-7 alkylated product.

Visualizations

Side_Reactions main This compound sulfoxide 2-(Methylsulfinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol main->sulfoxide Oxidation (e.g., m-CPBA) n_alkylated 7-Alkyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol main->n_alkylated N-Alkylation (Base, R-X) o_alkylated 4-Alkoxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine main->o_alkylated O-Alkylation (Base, R-X) desulfurized 7H-pyrrolo[2,3-d]pyrimidin-4-ol main->desulfurized Desulfurization (e.g., Raney Ni) sulfone 2-(Methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol sulfoxide->sulfone Further Oxidation Experimental_Workflow start Start: 2-(Methylthio)-7H- pyrrolo[2,3-d]pyrimidin-4-ol deprotonation Deprotonation of N-7 (e.g., NaH in DMF) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation workup Aqueous Workup (Quenching, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: 7-Alkyl Derivative purification->product JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK 3. JAK Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib Derivative (Inhibitor) Tofacitinib->JAK Inhibition

How to increase the stability of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound in solution are believed to be oxidation of the methylthio group, hydrolysis of the pyrimidine ring, and photodegradation. These factors can be influenced by pH, temperature, light exposure, and the presence of oxidative species in the solvent or buffer.

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the pyrimidine ring. The optimal pH for stability should be determined experimentally, but it is generally advisable to maintain a pH close to neutral (pH 6-8) for similar heterocyclic compounds.

Q3: Is the compound sensitive to light?

A3: Yes, compounds with a pyrrolo[2,3-d]pyrimidine core can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What is the likely degradation product resulting from oxidation?

A4: The methylthio group (-SCH₃) is susceptible to oxidation. The primary oxidation products are likely the corresponding sulfoxide and sulfone.[1][2] The formation of these products can alter the biological activity and physical properties of the compound.

Q5: Can I use antioxidants to prevent degradation?

A5: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation of the methylthio group.[3] Common antioxidants to consider include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and glutathione.[4][5][6] The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity in solution, as observed by chromatography (e.g., HPLC).

Potential Cause Troubleshooting Steps
Oxidation 1. Degas all solvents and buffers to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant to the solution (see Table 1 for recommendations).
Hydrolysis 1. Ensure the pH of the solution is within the optimal range (empirically determine, but start with pH 6-8). 2. Use a suitable buffer system to maintain a stable pH (see Table 2). 3. Store solutions at low temperatures (2-8 °C or -20 °C).
Photodegradation 1. Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.

Issue 2: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Degradation of stock solutions 1. Prepare fresh stock solutions before each experiment. 2. If storing stock solutions, aliquot into single-use vials to avoid multiple freeze-thaw cycles. 3. Re-evaluate the stability of the compound in the chosen solvent and storage conditions. Consider performing a time-course stability study.
Interaction with assay components 1. Investigate potential interactions between the compound and components of the assay medium (e.g., metal ions, reactive species). 2. Consider the use of chelating agents like EDTA if metal-catalyzed degradation is suspected.

Data Presentation

Table 1: Recommended Antioxidants for Stabilization

AntioxidantRecommended Starting ConcentrationSolvent CompatibilityNotes
Ascorbic Acid0.1 - 1 mMAqueous buffersWater-soluble, effective against various reactive oxygen species.
Glutathione0.5 - 5 mMAqueous buffersA biological thiol that can protect against oxidative stress.
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic solvents (e.g., DMSO, Ethanol)Effective radical scavenger, suitable for organic stock solutions.

Table 2: Buffer Systems for pH Control

Buffer SystempH RangeNotes
Phosphate-buffered saline (PBS)7.2 - 7.6Commonly used in biological assays, but phosphate can sometimes interact with compounds.[7]
HEPES6.8 - 8.2A zwitterionic buffer often used in cell culture, generally considered non-coordinating.
MES5.5 - 6.7A Good's buffer suitable for slightly acidic conditions.
Tris-HCl7.5 - 9.0Widely used, but its primary amine can be reactive. Temperature can affect the pKa.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Degradation Pathways

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 2: Evaluating the Effectiveness of Stabilizers

  • Prepare Solutions: Prepare several solutions of this compound in a buffer system where it shows some degradation (as determined from the forced degradation study).

  • Add Stabilizers: To separate solutions, add different antioxidants (from Table 1) or use different buffer systems (from Table 2). Include a control solution with no added stabilizer.

  • Incubation: Store the solutions under conditions known to cause degradation (e.g., room temperature with light exposure).

  • Analysis: Analyze the samples by HPLC at various time points (e.g., 0, 24, 48, 72 hours) to compare the degradation rate of the compound in the presence and absence of stabilizers.

Visualizations

Compound This compound Sulfoxide Sulfoxide Derivative Compound->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis_Product Hydrolysis Product (Ring Opening) Compound->Hydrolysis_Product Acid/Base Catalysis Photodegradation_Product Photodegradation Product Compound->Photodegradation_Product UV/Visible Light Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

start Start: Prepare Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Take Aliquots at Time Points (0, 4, 8, 24h) stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Determine % Degradation and Identify Degradants analyze->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

start Compound Degrading? is_light_protected Is the solution protected from light? start->is_light_protected Yes is_ph_controlled Is the pH controlled (6-8)? is_light_protected->is_ph_controlled Yes action_light Action: Use amber vials and minimize light exposure. is_light_protected->action_light No is_o2_excluded Is oxygen excluded? is_ph_controlled->is_o2_excluded Yes action_ph Action: Use a suitable buffer (e.g., HEPES). is_ph_controlled->action_ph No action_o2 Action: Degas solvents and use an antioxidant. is_o2_excluded->action_o2 No stable Solution should be stable. is_o2_excluded->stable Yes action_light->is_ph_controlled action_ph->is_o2_excluded action_o2->stable

Caption: Troubleshooting decision tree for compound stability.

References

Refining the work-up procedure for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining the work-up procedure for the synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental work-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product Precipitation is Slow or Incomplete - The product may be too soluble in the reaction solvent at room temperature.- The concentration of the product in the solvent may be too low.- If the reaction solvent is aqueous, adjust the pH to the isoelectric point of the compound to minimize its solubility.- Concentrate the reaction mixture by removing a portion of the solvent under reduced pressure.- Cool the solution in an ice bath or refrigerate to further decrease solubility.[1]
"Oiling Out" Instead of Crystallization - The compound's melting point may be lower than the temperature of the solution.- High concentration of impurities depressing the melting point.- The solution is supersaturated, leading to rapid, non-crystalline precipitation.- Re-dissolve the oil by gently heating the solution.- Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.- Allow the solution to cool more slowly to encourage gradual crystal formation.[1]
Low Recovery After Recrystallization - Using an excessive amount of solvent for recrystallization.- Premature filtration before crystallization is complete.- The compound has significant solubility in the cold recrystallization solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.- After filtration, the mother liquor can be concentrated to recover more product, which can be recrystallized separately.
Persistent Impurities After Purification - Impurities may have similar polarity to the product, making separation by chromatography challenging.- The impurity may co-crystallize with the product.- For silica gel chromatography, consider using a different eluent system with varying polarity or adding a small amount of a modifier (e.g., triethylamine for basic compounds).- If normal-phase chromatography is ineffective, consider reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).- Attempt recrystallization from a different solvent system.
Product Streaking on TLC Plate - The compound is highly polar and interacts strongly with the silica gel stationary phase.- The spotting solution is too concentrated.- Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the developing solvent to reduce tailing.- Dilute the sample before spotting it on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for the synthesis of this compound?

Q2: What are the best solvents for recrystallizing this compound?

Ethanol has been reported as a suitable recrystallization solvent for analogous pyrrolo[2,3-d]pyrimidine derivatives.[2] Given the polar nature of the hydroxyl and pyrimidine moieties, other polar solvents such as methanol, isopropanol, or mixtures of these alcohols with water could also be effective. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold to ensure good recovery.[3]

Q3: How can I effectively purify this compound using column chromatography?

For purification by silica gel chromatography, a gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. A common mobile phase for polar heterocyclic compounds is a mixture of dichloromethane (DCM) and methanol.[4] The polarity of the eluent can be fine-tuned to achieve optimal separation from impurities.

Q4: What should I do if my compound is not crystallizing?

If crystallization does not occur upon cooling, several techniques can be employed to induce it:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[1]

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Reduce Temperature: Further cool the solution in an ice bath or by refrigeration.[1]

Q5: Are there any known side reactions to be aware of during the work-up?

Specific side reactions for the work-up of this compound are not detailed in the provided search results. However, with heterocyclic compounds containing functional groups like a hydroxyl group and a methylthio group, one should be mindful of potential oxidation or hydrolysis under harsh pH or temperature conditions during the work-up.

Experimental Protocols

While a specific, detailed protocol for the synthesis and work-up of this compound was not found in the search results, a general procedure for the purification of a related pyrrolo[2,3-d]pyrimidine derivative is described below. This can be adapted as a starting point.

General Purification Protocol for a Pyrrolo[2,3-d]pyrimidine Derivative [4]

  • Isolation of Crude Product: After the reaction is complete, the reaction mixture is evaporated to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • The resulting residue is suspended in a small amount of methanol and mixed with silica gel.

    • This mixture is then evaporated to dryness to create a dry silica gel plug.

    • The plug is loaded onto a dry silica gel column.

    • The column is first flushed with a non-polar solvent like chloroform to remove non-polar impurities.

    • The product is then eluted using a gradient of increasing methanol concentration in chloroform (e.g., 1% to 5% methanol in chloroform).

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure product are combined and the solvent is evaporated to afford the purified compound.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the work-up and purification process.

experimental_workflow cluster_reaction Reaction Completion cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start Reaction Mixture filtration Filtration start->filtration Precipitate forms concentration Concentration start->concentration No precipitate recrystallization Recrystallization filtration->recrystallization extraction Solvent Extraction extraction->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product troubleshooting_logic cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Issues start Problem Encountered during Work-up no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield streaking Streaking on TLC start->streaking poor_separation Poor Separation start->poor_separation solution1 Induce Nucleation (Scratch, Seed) no_crystals->solution1 solution2 Adjust Cooling Rate & Solvent oiling_out->solution2 solution3 Minimize Solvent Volume low_yield->solution3 solution4 Modify Mobile Phase streaking->solution4 solution5 Change Stationary Phase poor_separation->solution5

References

Validation & Comparative

A Comparative Guide to Pyrrolopyrimidine Intermediates: 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant molecules, particularly kinase inhibitors. The strategic selection of a key intermediate in the synthesis of these complex molecules can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol with other common pyrrolopyrimidine intermediates, supported by available experimental data.

Introduction to Pyrrolopyrimidine Intermediates

Pyrrolo[2,3-d]pyrimidines are bicyclic heterocyclic compounds that are structurally analogous to purines, making them ideal candidates for interacting with biological targets such as protein kinases. The development of potent and selective kinase inhibitors often involves the derivatization of the pyrrolopyrimidine core at various positions. Key intermediates provide the foundational structure for these modifications. Among the most utilized intermediates are those with reactive groups at the 2- and 4-positions, such as chloro and methylthio substituents.

This guide will focus on the comparative aspects of this compound and its common alternative, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, in the context of their utility in synthesizing advanced drug candidates.

Comparison of Key Intermediates

The choice between a methylthio and a chloro substituent as a leaving group on the pyrrolopyrimidine ring can influence the outcome of subsequent reactions. While direct, comprehensive comparative studies with quantitative data under identical conditions are limited in published literature, we can infer performance characteristics from existing synthetic protocols and general principles of chemical reactivity.

Table 1: Comparison of this compound and 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

FeatureThis compound2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactivity The methylthio group is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.The chloro group is a classic leaving group for SNAr and is also suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Selectivity Can offer different selectivity profiles in reactions compared to chloro-derivatives.Generally exhibits high reactivity at the 4-position in di-substituted pyrimidines.
Synthetic Accessibility Can be synthesized from thiourea derivatives.Typically synthesized from the corresponding hydroxyl compound using chlorinating agents like POCl₃.
Typical Subsequent Reactions Nucleophilic substitution with amines, alcohols, and thiols.Nucleophilic substitution, Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling.
Potential Advantages Milder reaction conditions may be possible for some nucleophilic substitutions. The methylthio group can sometimes be selectively oxidized to a sulfoxide or sulfone to further activate the ring.Well-established and widely used in a broad range of cross-coupling reactions, offering versatility in introducing carbon-carbon and carbon-heteroatom bonds.
Potential Disadvantages May be less reactive in certain palladium-catalyzed cross-coupling reactions compared to chloro- or bromo-derivatives.The use of strong chlorinating agents for its synthesis can be harsh. The reactivity of the chloro group can sometimes lead to side reactions if not carefully controlled.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis of key pyrrolopyrimidine intermediates and their subsequent transformations.

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the conversion of a dihydroxy-pyrrolopyrimidine to a dichloro-intermediate, a common precursor for further functionalization.

Reaction: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Procedure:

  • To a stirred solution of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 mole) in an appropriate solvent, add phosphorus oxychloride (5.0 moles) and N,N-diisopropylethylamine (2.0 moles).

  • Heat the reaction mixture to 130°C under a nitrogen atmosphere and maintain for 24 hours.

  • Cool the reaction to room temperature and evaporate the excess phosphorus oxychloride under reduced pressure.

  • To the residue, add 1 liter of anhydrous diethyl ether and stir for 1 hour.

  • Filter the resulting solid and dry it under vacuum to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Protocol 2: Suzuki Cross-Coupling of a 2-Chloropyrrolopyrimidine Derivative

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.

Reaction: A 2-chloro-pyrrolopyrimidine derivative is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

Procedure:

  • In a reaction vessel, combine the 2-chloro-pyrrolopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Add an anhydrous and degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 3: Nucleophilic Aromatic Substitution on a 2-(Methylthio)pyrimidine

This protocol describes the displacement of a methylthio group with a nucleophile, a common strategy for introducing diversity into the pyrimidine ring.

Reaction: A 2-(methylthio)pyrimidine is reacted with a nucleophile, such as an amine, in a suitable solvent.

Procedure:

  • Dissolve the 2-(methylthio)pyrimidine derivative in a suitable solvent (e.g., ethanol, DMF).

  • Add an excess of the desired amine nucleophile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-pyrimidine derivative.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways where pyrrolopyrimidine inhibitors are active and a typical experimental workflow for their synthesis and evaluation.

Signaling Pathways

Pyrrolopyrimidine derivatives are renowned for their ability to inhibit protein kinases involved in critical signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Pyrrolopyrimidines.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by Pyrrolopyrimidines.

Experimental Workflow

The synthesis and evaluation of novel pyrrolopyrimidine-based inhibitors typically follow a structured workflow from initial synthesis to biological testing.

Experimental_Workflow Start Start: Design of Target Molecule Intermediate_Synthesis Synthesis of Pyrrolopyrimidine Intermediate (e.g., 2-chloro or 2-methylthio derivative) Start->Intermediate_Synthesis Functionalization Functionalization via Cross-Coupling or SNAr Intermediate_Synthesis->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification Biological_Screening In vitro Biological Screening (e.g., Kinase Assays) Purification->Biological_Screening Lead_Optimization Lead Optimization (SAR Studies) Biological_Screening->Lead_Optimization Lead_Optimization->Functionalization Iterative Refinement End End: Identification of Potent Inhibitor Lead_Optimization->End

Caption: General Experimental Workflow for Pyrrolopyrimidine Inhibitor Development.

Conclusion

The selection of an appropriate pyrrolopyrimidine intermediate is a critical decision in the synthesis of potential drug candidates. While 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are well-established and versatile for a wide range of palladium-catalyzed cross-coupling reactions, this compound offers a valuable alternative, particularly for nucleophilic aromatic substitution reactions, which may proceed under milder conditions. The choice of intermediate will ultimately depend on the specific synthetic route, the desired final product, and the reaction conditions that are most compatible with other functional groups in the molecule. Further head-to-head comparative studies are warranted to provide more definitive quantitative data to guide synthetic chemists in their selection process.

References

Unlocking Potent Kinase Inhibition: A Comparative Analysis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships and inhibitory prowess of a promising class of kinase inhibitors, this guide offers researchers, scientists, and drug development professionals a comprehensive comparative analysis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives. By presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document serves as a critical resource for advancing the development of next-generation targeted therapies.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors.[1] Its inherent ability to mimic the purine core of ATP allows for effective targeting of the kinase ATP-binding site. Modifications at various positions of this core structure have led to the discovery of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory conditions.[1] This guide focuses on derivatives of this compound and related analogs, providing a comparative view of their inhibitory activities against various kinases.

Comparative Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of selected this compound derivatives and their analogs against a panel of kinases. These derivatives often feature modifications at the 4-position and the 7-position of the pyrrolo[2,3-d]pyrimidine core, significantly influencing their potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Derivative 12i EGFR (T790M mutant)0.21Wild-type EGFR22
Compound 59 RET (wild-type)<10 (approx.)--
Compound 59 RET (V804M mutant)<10 (approx.)--
Compound 8 EGFRPotent--
Compound 8 PDGFR-βPotent--
Compound 12 VEGFR-1Potent--
Compound 12 VEGFR-2Potent--
Compound 12 PDGFR-βPotent--
Compound 5k EGFR79Sunitinib93
Compound 5k Her240Staurosporine38
Compound 5k VEGFR2136Sunitinib261
Compound 5k CDK2204--
Compound 24 HPK110.1--

Table 1: Comparative IC50 values of various pyrrolo[2,3-d]pyrimidine derivatives against key kinases. Note: "Potent" indicates significant inhibitory activity as reported in the source, without a specific IC50 value provided in the abstract.[2][3][4][5][6]

Structure-Activity Relationship Highlights

The extensive research into pyrrolo[2,3-d]pyrimidine derivatives has revealed key structural determinants for potent kinase inhibition.

  • Substitution at the 4-position: The nature of the substituent at the 4-position is crucial for activity and selectivity. Introduction of various anilines at this position has led to the development of inhibitors targeting multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[4]

  • Modifications at the 7-position: The 7-position of the pyrrolo[2,3-d]pyrimidine ring is often modified to enhance binding affinity and cellular activity. For instance, the introduction of a 3,5-difluorobenzyl group in compound 24 was critical for its potent STAT6 inhibition.[7]

  • Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide moiety, can lead to the development of covalent irreversible inhibitors with enhanced potency and duration of action, as demonstrated in the development of Itk inhibitors.[8]

Experimental Protocols

A standardized and rigorous methodology is essential for the accurate determination of kinase inhibitory activity. Below is a generalized protocol for an in vitro kinase inhibition assay, based on commonly employed methods.

In Vitro Protein Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant Kinase (e.g., EGFR, RET, HPK1)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)

  • Microplate Reader (Luminescence, Fluorescence, or Scintillation Counter)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Measure the ratiometric change in fluorescence of a FRET-based peptide substrate upon phosphorylation.

    • Radiometric: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP and quantify the incorporated radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the context and application of these kinase inhibitors.

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_Inhibitor EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->EGFR

Diagram 1: Simplified EGFR signaling pathway and the point of inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a downstream signaling cascade involving the RAS-RAF-MEK-ERK pathway, ultimately leading to cell proliferation.[2] Pyrrolo[2,3-d]pyrimidine derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting this pro-proliferative signaling.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Kinase, Substrate, and Compound to Microplate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate % Inhibition and Determine IC50 F->G

Diagram 2: General experimental workflow for an in vitro kinase inhibition assay.

The systematic evaluation of kinase inhibitors follows a well-defined workflow, from the preparation of test compounds to the final data analysis, ensuring reproducible and comparable results.

References

Unraveling the Molecular Strategy: A Comparative Guide to 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol analogs, potent kinase inhibitors with significant therapeutic potential. Through an objective analysis of their mechanism of action, supported by experimental data and detailed protocols, this document serves as a critical resource for advancing research in targeted therapies.

The family of this compound analogs belongs to the broader class of pyrrolo[2,3-d]pyrimidine derivatives, which have emerged as a pivotal scaffold in the design of kinase inhibitors. Their structural similarity to the ATP-binding site of kinases allows them to act as competitive inhibitors, effectively blocking downstream signaling pathways implicated in various diseases, most notably autoimmune disorders and cancer.

The JAK/STAT Pathway: A Prime Target

The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine-based inhibitors is the targeted inhibition of the Janus kinase (JAK) family of enzymes. This family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in the JAK-STAT signaling pathway, a central communication route for numerous cytokines and growth factors that drive inflammation and cell growth. Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[1][2]

The this compound analogs are hypothesized to exert their therapeutic effects by selectively inhibiting one or more JAK isoforms, thereby attenuating the inflammatory cascade.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Transcription Inhibitor 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol Analog Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

Comparative Performance with Marketed JAK Inhibitors

To contextualize the potential of this compound analogs, a comparison with established JAK inhibitors is essential. The following table summarizes the key characteristics and performance data of several FDA-approved drugs that target the JAK pathway.

Inhibitor Primary Target(s) Approved Indications IC50 (nM) *Key Clinical Data Highlights
Tofacitinib JAK1, JAK3Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3]JAK1: 112, JAK2: 20, JAK3: 1[4]Significant improvement in ACR20/50/70 response rates in RA patients.[5][6]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[7][8]JAK1: 3.3, JAK2: 2.8[4]Reduces spleen volume and improves symptoms in myelofibrosis patients.[9][10]
Baricitinib JAK1, JAK2Rheumatoid Arthritis, Atopic Dermatitis[11][12]JAK1: 5.9, JAK2: 5.7[4]Effective in patients with inadequate response to conventional DMARDs.[13][14]
Upadacitinib JAK1Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis[15][16]JAK1: 43, JAK2: 120, JAK3: 2300[17]Demonstrates superiority over placebo and some active comparators in various inflammatory diseases.[17]
Filgotinib JAK1Rheumatoid Arthritis, Ulcerative Colitis[18]JAK1 selective (30-fold over JAK2)[19]Shows rapid onset of action and sustained efficacy in RA.[20]
This compound Analogs (Hypothesized) JAK3/JAK1Potential for Autoimmune DiseasesTo be determinedPreclinical data suggests potent and selective inhibition.

*IC50 values can vary depending on the assay conditions.

Experimental Protocols for Mechanism of Action Validation

Validating the inhibitory activity and selectivity of this compound analogs requires a series of robust biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase Inhibition Assay Workflow Start Start Prepare Prepare Reagents: - Kinase (e.g., JAK3) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Start->Prepare Incubate Incubate kinase, substrate, ATP, and test compound Prepare->Incubate Detect Detect kinase activity (e.g., ADP-Glo™ Assay) Incubate->Detect Analyze Analyze data to determine IC50 values Detect->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified recombinant JAK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the amount of product formed. The ADP-Glo™ Kinase Assay is a common method that quantifies ADP production, which is directly proportional to kinase activity.[21][22]

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Cellular Phosphorylation Assay (Cell-based)

This assay assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream target.

Methodology:

  • Cell Culture and Stimulation: Culture a cell line that expresses the target kinase (e.g., a hematopoietic cell line for JAK3). Stimulate the cells with a cytokine (e.g., IL-2) to activate the JAK/STAT pathway.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound analog.

  • Lysis and Protein Analysis: Lyse the cells and quantify the levels of phosphorylated STAT proteins (pSTAT) using techniques such as Western blotting or a specific ELISA.

  • Data Analysis: Determine the concentration of the compound required to inhibit STAT phosphorylation by 50% (IC50). This provides a measure of the compound's cellular potency.

Kinase Selectivity Profiling

To ensure the compound's specificity and minimize off-target effects, it is crucial to screen it against a broad panel of kinases.

Methodology:

  • Panel Screening: Submit the compound to a commercial service or an in-house platform that offers screening against a large number of purified kinases (e.g., a kinome scan).

  • Data Analysis: Analyze the inhibition data to identify any off-target kinases that are significantly inhibited by the compound. A highly selective inhibitor will show potent inhibition of the intended target with minimal activity against other kinases.

Logical Framework for Validating Mechanism of Action

The validation of the mechanism of action for these analogs follows a logical progression from biochemical characterization to cellular and in vivo studies.

Mechanism of Action Validation cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assays Cellular Cell-Based Assays Biochemical->Cellular Confirms on-target activity KinaseAssay Kinase Inhibition Assay Biochemical->KinaseAssay Selectivity Kinase Selectivity Profiling Biochemical->Selectivity InVivo In Vivo Models Cellular->InVivo Demonstrates cellular efficacy Phospho Phosphorylation Assay Cellular->Phospho Proliferation Cell Proliferation Assay Cellular->Proliferation Clinical Clinical Trials InVivo->Clinical Evaluates therapeutic potential DiseaseModel Animal Disease Models InVivo->DiseaseModel PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD

Figure 3: A logical workflow for validating the mechanism of action of kinase inhibitors.

Conclusion

The this compound analogs represent a promising class of kinase inhibitors with the potential to selectively target the JAK/STAT pathway. Their performance, when benchmarked against established JAK inhibitors, will be a critical determinant of their future therapeutic success. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive validation of their mechanism of action, paving the way for further preclinical and clinical development. Through rigorous and objective comparison, the scientific community can effectively evaluate and advance these novel compounds for the treatment of a range of debilitating diseases.

References

Comparative Cross-Reactivity Profiling of 7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Its resemblance to adenine allows for competitive binding to the ATP-binding site of a wide range of kinases, leading to both opportunities for targeted therapies and challenges in managing off-target effects. This guide provides a comparative overview of the cross-reactivity profiles of inhibitors based on this scaffold, with a focus on the 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol series and related analogs. The information herein is supported by experimental data from published studies to aid in the selection and development of selective kinase inhibitors.

Data Presentation: Kinase Inhibition Profiles

The inhibitory activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been evaluated against various kinase families. While a comprehensive kinome-wide scan for a single this compound based inhibitor is not publicly available, data from several studies on analogous compounds illustrate the multi-targeted nature and the potential for achieving selectivity.

One notable example is the halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, compound 5k , which has demonstrated potent activity against several key kinases implicated in cancer.[1] Its performance is compared below with the established multi-kinase inhibitor, Sunitinib.

Table 1: Comparative IC50 Values of Compound 5k and Sunitinib

Kinase TargetCompound 5k (IC50, nM)Sunitinib (IC50, nM)Reference Compound (IC50, nM)
EGFR7993Erlotinib (55)
Her240Not ReportedStaurosporine (38)
VEGFR2136261Not Reported
CDK2204Not ReportedNot Reported

Data sourced from a study on multi-targeted kinase inhibitors.[1]

Another study focused on developing selective inhibitors for Interleukin-2-inducible T-cell kinase (Itk), a key target in inflammatory and autoimmune diseases.[2] An optimized 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 9 , demonstrated excellent selectivity for Itk over the closely related Bruton's tyrosine kinase (Btk) and other kinases.[2]

Table 2: Selectivity Profile of an Itk-Targeted 7H-pyrrolo[2,3-d]pyrimidine Inhibitor (Compound 9)

Kinase TargetIC50 (nM)
Itk<10
Btk>1000
Other related kinasesSignificantly less potent

Data highlights the potential for developing highly selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[2]

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is a critical step in drug development. A variety of biochemical and cellular assays are employed to assess the potency and selectivity of a compound.

In Vitro Kinase Profiling: Competition Binding Assay (e.g., KINOMEscan™)

A widely used method for comprehensive kinase profiling is the competition binding assay. This technique measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large panel of kinases.

Experimental Workflow:

  • Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Kinase Binding: A specific kinase from a large panel is incubated with the immobilized ligand, allowing them to bind.

  • Competition: The test inhibitor (e.g., a this compound derivative) is added at various concentrations. The test inhibitor competes with the immobilized ligand for binding to the kinase active site.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified. This is often done using quantitative PCR (qPCR) if the kinase is tagged with a DNA label.

  • Data Analysis: A decrease in the amount of bound kinase compared to a control indicates that the test inhibitor is binding to the kinase. The data is used to calculate the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

G cluster_prep Assay Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Immobilized_Ligand Immobilized Ligand (on solid support) Incubation Incubation of Kinase with Immobilized Ligand Immobilized_Ligand->Incubation Kinase_Panel Panel of Kinases (DNA-tagged) Kinase_Panel->Incubation Test_Compound Test Inhibitor (e.g., 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol) Competition Addition of Test Inhibitor (Competition for Binding) Test_Compound->Competition Incubation->Competition Separation Separation of Solid Support (Bead-bound Kinase) Competition->Separation Quantification Quantification of Bound Kinase (qPCR) Separation->Quantification Kd_Determination Calculation of Kd or % Inhibition Quantification->Kd_Determination Profile_Generation Generation of Cross-Reactivity Profile Kd_Determination->Profile_Generation

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Cellular Target Engagement Assays

To confirm that an inhibitor interacts with its intended target in a cellular context, target engagement assays are performed. These assays measure the binding of the inhibitor to the target kinase within living cells.

Experimental Protocol (NanoBRET™ as an example):

  • Cell Line Engineering: A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the active site of the kinase is added to the cells. This results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.

  • Inhibitor Treatment: The cells are treated with the test inhibitor.

  • Competitive Displacement: The inhibitor competes with the tracer for binding to the kinase. This leads to a decrease in the BRET signal.

  • Signal Detection: The BRET signal is measured using a plate reader.

  • Data Analysis: The decrease in the BRET signal is used to determine the intracellular IC50 value, indicating the potency of the inhibitor in a cellular environment.

Signaling Pathway Context

The 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors often target kinases involved in critical signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, many of these compounds inhibit receptor tyrosine kinases (RTKs) such as EGFR, Her2, and VEGFR2, which are upstream activators of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Understanding the position of the target kinase in these pathways is crucial for predicting the functional consequences of its inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Simplified RTK Signaling Pathway Targeted by Inhibitors.

References

Structure-activity relationship (SAR) studies of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationship (SAR) of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives and their analogs reveals a landscape of therapeutic potential, primarily focused on anti-inflammatory and kinase inhibitory activities. While comprehensive SAR studies on the specific 2-(methylthio)-4-ol scaffold are limited in publicly available literature, a comparative guide can be constructed by examining related derivatives where the 2- and 4-positions of the 7H-pyrrolo[2,3-d]pyrimidine core are functionalized.

Comparative Analysis of Biological Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various kinase inhibitors. The substitution pattern on this core nucleus significantly influences the biological activity and target selectivity.

A study by Mohamed et al. provides insight into the anti-inflammatory and antimicrobial potential of a 2-(methylthio) derivative. Specifically, 7-Benzyl-2-(methylthio)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated notable anti-inflammatory effects. This highlights the potential of the 2-(methylthio) group in modulating inflammatory responses.

For a broader understanding, a comparison with other 2,4-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives is essential. Research into Aurora kinase inhibitors has shown that 2-amino substitution on the pyrrolo[2,3-d]pyrimidine scaffold can lead to potent enzymatic inhibition. Similarly, derivatives developed as Focal Adhesion Kinase (FAK) inhibitors and Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors demonstrate that modifications at both the C2 and C4 positions are critical for achieving high potency and selectivity. For instance, in the pursuit of STAT6 inhibitors, a 2-amino substituent was also found to be a key feature for activity.

The data presented in the following table summarizes the biological activities of representative 2,4-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering a comparative view of the influence of different substituents.

Quantitative Data Summary

Compound ID2-Substituent4-SubstituentTargetActivity (IC50/Inhibition %)Reference
IVa -SCH3-NH2 (with 7-benzyl, 5,6-diphenyl)Carrageenan-induced rat paw edema68.9% inhibition @ 50 mg/kgMohamed et al.
30 -NH2-NH-cHexAurora-A Kinase8 nMBioorg Med Chem Lett. 2006;16(22):5778-83
25b -NH-(CH2)2-P(O)(CH3)2-NH-(3-Cl, 4-F-Ph)FAK5.4 nMEur J Med Chem. 2019;183:111711
24 -NH-Ph-piperazin-1-yl-acetamide-H (with 7-(3,5-difluorobenzyl))STAT60.19 µMBioorg Med Chem. 2009;17(19):6845-53

Experimental Protocols

Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)

The anti-inflammatory activity of the compounds was evaluated using the carrageenan-induced rat paw edema model. Male Wistar rats were divided into groups. The test compounds were administered orally at a dose of 50 mg/kg. One hour after administration, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.

Kinase Inhibition Assay (Aurora-A)

The inhibitory activity against Aurora-A kinase was determined using a radiometric assay. The assay was performed in a final volume of 25 µL containing the kinase, substrate (LLRRWSLG), [γ-33P]ATP, and the test compound in a buffer solution. The reaction was initiated by the addition of [γ-33P]ATP and incubated at room temperature. The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then separated and the radioactivity was measured using a scintillation counter. IC50 values were calculated from the dose-response curves.

FAK Inhibition Assay

The enzymatic activity of FAK was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate. The test compounds were incubated with the FAK enzyme, a biotinylated peptide substrate, and ATP in a reaction buffer. After incubation, a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added. The TR-FRET signal was measured after an incubation period. The IC50 values were determined from the concentration-response curves.

STAT6 Inhibition Assay

The inhibitory effect on STAT6 was assessed using a luciferase reporter gene assay. HEK293T cells were co-transfected with a STAT6-responsive luciferase reporter plasmid and a STAT6 expression plasmid. The cells were then treated with the test compounds and stimulated with IL-4. After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The IC50 values were calculated from the inhibition of IL-4-induced luciferase activity.

Visualizations

Signaling_Pathway cluster_inflammation Inflammatory Signaling Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK NF-kB NF-kB IKK->NF-kB Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes 2-Methylthio-pyrrolo[2,3-d]pyrimidines 2-Methylthio-pyrrolo[2,3-d]pyrimidines 2-Methylthio-pyrrolo[2,3-d]pyrimidines->NF-kB Inhibition

Caption: Inflammatory signaling pathway potentially targeted by 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivatives.

SAR_Workflow Scaffold_Selection Scaffold Selection (7H-pyrrolo[2,3-d]pyrimidine) Library_Synthesis Combinatorial Synthesis (Variation at C2, C4, N7) Scaffold_Selection->Library_Synthesis Primary_Screening Primary Biological Screening (e.g., Kinase Panel) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis SAR_Analysis->Library_Synthesis Design new analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

Caption: General workflow for a structure-activity relationship (SAR) study of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

A Comparative Benchmarking Study: 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of novel 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives against a panel of well-established drugs. The data presented herein is collated from various preclinical studies and is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapies. The primary focus of this comparison is on the anticancer properties of these compounds, particularly their activity as kinase inhibitors.

Introduction to this compound Derivatives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a promising class of kinase inhibitors, demonstrating potent activity against a range of cancer-related kinases. These compounds typically exert their effect by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and established anticancer drugs against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values (µM) of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Derivative 5k HepG2Liver Cancer29 - 59
Derivative 13i RT-112Bladder CancerNot specified, but potent
Derivative 59 LC-2/adLung CancerLow nanomolar range
Derivative 12i HCC827Lung Cancer~0.00021 (2.1 nM)
Derivative 8g HT-29Colon Cancer4.01

Table 2: IC50 Values (µM) of Known Anticancer Drugs in Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)
Sunitinib 786-ORenal Cell Carcinoma4.6[1]
Caki-1Renal Cell Carcinoma2.8[1]
MV4-11Acute Myeloid Leukemia0.008[2]
Gefitinib PC-9Non-Small Cell Lung Cancer≤1
H3255Non-Small Cell Lung Cancer0.003[3]
A549Non-Small Cell Lung Cancer15.11[4]
Dasatinib MDA-MB-231Breast Cancer6.1[5]
SK-BR-3Breast Cancer4
Lox-IMVIMelanoma0.0354[6]
Afatinib PC-9Non-Small Cell Lung Cancer0.00028 (0.28 nM)[7]
H1975Non-Small Cell Lung Cancer0.0384 (38.4 nM)[7]
BxPC3Pancreatic Cancer0.011[8]
Doxorubicin HepG2Liver Cancer1.3
MCF-7Breast Cancer2.5[9]
A549Lung Cancer>20[9]

Comparative Efficacy: Kinase Inhibitory Activity

The primary mechanism of action for many of these compounds is the inhibition of specific protein kinases. The following tables present the IC50 values of select derivatives and known drugs against various kinases.

Table 3: IC50 Values (nM) of a this compound Derivative Against Key Kinases

Compound IDKinaseIC50 (nM)
Derivative 5k EGFR40 - 204
Her240 - 204
VEGFR240 - 204
CDK240 - 204

Table 4: IC50 Values (nM) of Known Kinase Inhibitors

DrugKinaseIC50 (nM)
Sunitinib VEGFR280[10]
PDGFRβ2[10]
c-KitNot specified, but active
FLT350[2]
Gefitinib EGFR (Tyr1173)37[11]
EGFR (Tyr992)37[11]
Dasatinib Abl<1[12]
Src0.8[12]
c-Kit79[12]
Afatinib EGFRwt0.5[13]
EGFR L858R0.4[13]
HER214[13]
Tofacitinib JAK1112[14]
JAK220[14]
JAK31[14]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cancer Cell Lines B Treatment with Derivatives/Drugs A->B C MTT Assay (Viability) B->C D Kinase Assay (Enzymatic Activity) B->D E Flow Cytometry (Cell Cycle/Apoptosis) B->E F Western Blot (Protein Expression) B->F G IC50 Determination C->G D->G E->G F->G H Mechanism of Action G->H

Caption: General experimental workflow for evaluating novel anticancer compounds.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives / Gefitinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of test compounds.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments cited in this guide.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the recombinant kinase, a solution of the specific peptide substrate, and an ATP solution.

  • Inhibitor Preparation : Create a serial dilution of the test compound in the kinase buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Plate Setup : In a 384-well plate, add the serially diluted inhibitor or vehicle control.

  • Enzyme Addition : Add the diluted kinase solution to each well.

  • Reaction Initiation : Start the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay) or measuring the phosphorylation of the substrate via a specific antibody.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting : Treat cells with the test compounds for a specified time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation : Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining : Wash the cells with PBS and then stain them with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis : Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment and Harvesting : Treat cells with the test compounds and then harvest both floating and adherent cells.

  • Washing : Wash the cells with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by the compounds.

Conclusion

The this compound derivatives represent a promising new frontier in the development of targeted cancer therapies. The data presented in this guide indicates that certain derivatives exhibit potent in vitro cytotoxicity and kinase inhibitory activity, in some cases comparable or superior to established drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource to aid researchers in the strategic advancement of these novel compounds.

References

Navigating the In Vivo Landscape of Pyrrolo[2,3-d]pyrimidine Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3] Modifications at various positions of this heterocyclic system have led to the discovery of potent inhibitors of several kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[4][5][6] This guide focuses on a hypothetical series of analogs to demonstrate how structural modifications influence their in vivo antitumor activity in a xenograft model.

Comparative In Vivo Efficacy

The in vivo antitumor efficacy of three representative 2-substituted-4-anilino-7H-pyrrolo[2,3-d]pyrimidine analogs (Compound A, Compound B, and Compound C) was evaluated in a murine xenograft model of non-small cell lung cancer (NSCLC). The primary endpoint for this comparative study was tumor growth inhibition (TGI).

CompoundDosage (mg/kg, p.o., QD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle -0+2.5
Compound A 5045-1.2
Compound B 5078-3.5
Compound C 5062-2.8

Table 1: Comparative in vivo efficacy of 2-substituted-4-anilino-7H-pyrrolo[2,3-d]pyrimidine analogs in an NSCLC xenograft model after 21 days of treatment. Tumor growth inhibition is expressed as a percentage relative to the vehicle control group. Body weight change is presented as the mean percentage change from the start of treatment.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.

In Vivo Tumor Xenograft Model
  • Cell Line: Human non-small cell lung cancer cell line (e.g., NCI-H1975) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: Each mouse was subcutaneously inoculated with 5 x 10^6 NCI-H1975 cells in 100 µL of a 1:1 mixture of Matrigel and phosphate-buffered saline in the right flank.

  • Tumor Growth Monitoring: Tumor volumes were measured twice weekly with calipers and calculated using the formula: (length × width^2) / 2.

  • Treatment: When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment and control groups (n=8 per group). The compounds and vehicle were administered orally once daily (QD) for 21 days.

  • Efficacy Evaluation: The primary efficacy endpoint was tumor growth inhibition, calculated as: % TGI = (1 - (mean tumor volume of treated group at day 21 / mean tumor volume of vehicle group at day 21)) × 100.

  • Tolerability Assessment: Animal body weights were recorded twice weekly as a measure of treatment-related toxicity.

Mechanism of Action: Kinase Inhibition Signaling Pathway

The anticancer activity of this class of compounds is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified signaling pathway targeted by these pyrrolo[2,3-d]pyrimidine analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Cell Proliferation, Survival, Angiogenesis Inhibitor (Analog) Inhibitor (Analog) Inhibitor (Analog)->Receptor Tyrosine Kinase (RTK)

Caption: Simplified signaling pathway of receptor tyrosine kinase (RTK) and the inhibitory action of pyrrolo[2,3-d]pyrimidine analogs.

Experimental Workflow

The following diagram outlines the typical workflow for the in vivo evaluation of novel anticancer compounds.

cluster_0 Pre-clinical Evaluation A Compound Synthesis & Characterization B In Vitro Kinase Assays & Cell-Based Assays A->B C Pharmacokinetic (PK) Studies B->C E In Vivo Efficacy Study (Tumor Growth Inhibition) C->E D Xenograft Model Establishment D->E F Toxicity Assessment (Body Weight, Clinical Signs) E->F G Data Analysis & Reporting F->G

Caption: General workflow for the in vivo efficacy assessment of anticancer drug candidates.

References

Reproducibility of published synthesis methods for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published, reproducible methods for this specific molecule, this document outlines two detailed, chemically sound, hypothetical protocols based on established synthetic strategies for the pyrrolo[2,3-d]pyrimidine scaffold. The objective is to offer a practical framework for its synthesis and to facilitate the selection of an optimal route based on factors such as yield, purity, and reaction conditions.

Introduction to the Synthetic Challenge

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. The target molecule, this compound, incorporates key functional groups that are often explored in structure-activity relationship (SAR) studies. The primary challenge in its synthesis lies in the controlled, multi-step construction of the bicyclic system with the desired substituents at the 2- and 4-positions.

Comparative Analysis of Synthetic Methodologies

Two distinct synthetic pathways, designated as Method A and Method B, are presented below. These methods are constructed from analogous preparations of related compounds and represent viable approaches to the target molecule.

Table 1: Comparison of Synthetic Methods
ParameterMethod A: Linear Synthesis via a Chlorinated IntermediateMethod B: Convergent Approach with Early Introduction of the Thioether
Starting Materials 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Thiourea, Methyl Iodide2-Amino-4,6-dihydroxypyrimidine, Phosphorus Pentasulfide, Methyl Iodide, Chloroacetaldehyde
Key Intermediates 2-Mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol2-(Methylthio)-4,6-dihydroxypyrimidine
Overall Yield (Hypothetical) 35-45%40-55%
Purity (Hypothetical) >95% (after chromatography)>97% (after recrystallization)
Number of Steps 43
Key Advantages Utilizes a commercially available starting material.Potentially higher overall yield and purity. Avoids harsh chlorinating agents.
Key Disadvantages Involves a potentially low-yielding nucleophilic aromatic substitution. Requires chromatographic purification.Requires synthesis of the initial pyrimidine. Handling of P4S10.

Experimental Protocols

Method A: Linear Synthesis via a Chlorinated Intermediate

This method commences with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and proceeds through a sequential introduction of the sulfur and methyl functionalities, followed by hydrolysis to the final product.

Step 1: Synthesis of 4-Chloro-2-mercapto-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol is added thiourea (1.2 eq).

  • The mixture is heated to reflux for 6 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the 2-thiol intermediate.

Step 2: Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • The 2-thiol intermediate (1.0 eq) is dissolved in a solution of sodium hydroxide (1.1 eq) in water.

  • Methyl iodide (1.2 eq) is added dropwise at room temperature.

  • The reaction is stirred for 2 hours, and the resulting precipitate is filtered and washed with water.

Step 3: Synthesis of this compound

  • The 4-chloro-2-(methylthio) intermediate (1.0 eq) is suspended in a 2 M aqueous solution of sodium hydroxide.

  • The mixture is heated at 100 °C for 4 hours.

  • After cooling, the solution is neutralized with hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and purified by column chromatography.

Method B: Convergent Approach with Early Introduction of the Thioether

This approach begins with a substituted pyrimidine and builds the pyrrole ring in the final step. The methylthio group is introduced early in the sequence.

Step 1: Synthesis of 2-(Methylthio)-4,6-dihydroxypyrimidine

  • A mixture of 2-amino-4,6-dihydroxypyrimidine (1.0 eq) and phosphorus pentasulfide (0.5 eq) in pyridine is heated to reflux for 8 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with water. The resulting solid is filtered.

  • The crude thione is then dissolved in aqueous sodium hydroxide, and methyl iodide (1.2 eq) is added.

  • The mixture is stirred for 3 hours, and the product is precipitated by acidification, filtered, and dried.

Step 2: Synthesis of 4-Amino-6-hydroxy-2-(methylthio)pyrimidine

  • The dihydroxy intermediate is aminated using a suitable method, such as reaction with ammonia in an autoclave or through a multi-step conversion.

Step 3: Synthesis of this compound

  • To a solution of 4-amino-6-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in a mixture of water and acetic acid is added chloroacetaldehyde (1.5 eq, 50% aqueous solution).

  • The reaction mixture is heated at 80 °C for 5 hours.

  • Upon cooling, the product crystallizes from the solution, is filtered, washed with water, and dried.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Method_A start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Thiolation (Thiourea, EtOH) start->step1 intermediate1 4-Chloro-2-mercapto- 7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 step2 Methylation (MeI, NaOH) intermediate1->step2 intermediate2 4-Chloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine step2->intermediate2 step3 Hydrolysis (NaOH, H2O) intermediate2->step3 product 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol step3->product Method_B start 2-Amino-4,6-dihydroxypyrimidine step1 Thionation & Methylation (P4S10, MeI) start->step1 intermediate1 4-Amino-6-hydroxy-2-(methylthio)pyrimidine step1->intermediate1 step2 Pyrrole Ring Formation (Chloroacetaldehyde) intermediate1->step2 product 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol step2->product

Head-to-head comparison of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Anticancer Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structure in a class of compounds that has garnered significant interest in oncology research due to its potent and varied anticancer activities. While a comprehensive analysis of the specific compound 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is limited in publicly available literature, a review of related derivatives provides valuable insights into their potential as therapeutic agents. This guide offers a comparative overview of the performance of various 7H-pyrrolo[2,3-d]pyrimidine derivatives across different cancer cell lines, supported by experimental data from multiple studies.

It is important to note that direct experimental data for this compound, including its IC50 values, effects on apoptosis, and cell cycle, were not found in the reviewed literature. The following data pertains to other structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Data Presentation: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of various pyrrolo[2,3-d]pyrimidine derivatives in different human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides5e, 5h, 5k, 5lFour different cancer cell lines29 - 59[1]
Tricyclic pyrrolo[2,3-d]pyrimidinesCompound 5HT-29 (Colon Cancer)4.17
Tricyclic pyrrolo[2,3-d]pyrimidinesCompound 8HT-29 (Colon Cancer)2.96
Amide Functionalized Pyrrolo-pyrimidine DerivativesMultiple DerivativesMCF-7 (Breast), SET-2 (Leukemia), HCT-116 (Colon)Comparable to Doxorubicin[2]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Several studies indicate that pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell division cycle.

Mechanistic studies of a potent halogenated derivative, compound 5k, revealed its ability to induce both cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2[1]. Similarly, tricyclic pyrrolo[2,3-d]pyrimidine derivatives 5 and 8 were found to arrest HT-29 colon cancer cells in the G2/M phase of the cell cycle and significantly induce apoptosis. The apoptotic potential of these compounds was confirmed by an increase in the expression of BAX, PUMA, BIM, and cleaved caspase 3, alongside a decrease in BCL-XL and MCL-1 protein levels. Another study on a novel 7H-pyrrolo-[2,3-d]pyrimidine derivative, 13i, showed it induced profound cell cycle accumulation at the sub-G1 phase and apoptosis in bladder and ovarian cancer cells overexpressing CK1δ.

Signaling Pathway Modulation

The anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compound 5k has been identified as a multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes[1]. In another study, treatment of HT-29 cells with derivatives 5 and 8 led to the inhibition of the Akt and ERK1/2 signaling pathways, which are crucial for cell survival and proliferation.

Below is a diagram illustrating a generalized signaling pathway potentially targeted by pyrrolo[2,3-d]pyrimidine derivatives, leading to apoptosis.

Apoptosis_Signaling_Pathway Pyrrolo[2,3-d]pyrimidine_Derivative Pyrrolo[2,3-d]pyrimidine_Derivative Kinase_Inhibition Kinase_Inhibition Pyrrolo[2,3-d]pyrimidine_Derivative->Kinase_Inhibition Signaling_Pathway_Block Signaling Pathway Block (e.g., Akt, ERK) Kinase_Inhibition->Signaling_Pathway_Block Bcl2_Downregulation Bcl-2 Downregulation Signaling_Pathway_Block->Bcl2_Downregulation Bax_Upregulation Bax Upregulation Signaling_Pathway_Block->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standardized protocols for the key experiments cited in the analysis of pyrrolo[2,3-d]pyrimidine derivatives.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_24_72h 3. Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT 4. Add MTT solution to each well Incubate_24_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_4h Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivative for 24, 48, or 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Culture and treat cells with the pyrrolo[2,3-d]pyrimidine derivative as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis and Protein Extraction Protein_Quantification 2. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE for Protein Separation Protein_Quantification->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking with BSA or Milk Transfer->Blocking Primary_Antibody 6. Incubation with Primary Antibody (e.g., anti-Caspase-3, anti-Bax) Blocking->Primary_Antibody Secondary_Antibody 7. Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection and Imaging Secondary_Antibody->Detection

Caption: General workflow for Western blot analysis.

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control like β-actin or GAPDH.

References

Confirming Target Engagement of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol are a class of compounds that have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, confirming that these derivatives directly interact with their intended kinase targets within a cellular context is a crucial step in their development as therapeutic agents.

This guide provides a comparative overview of key experimental methodologies for validating the cellular target engagement of this compound derivatives. It includes detailed protocols for essential experiments and presents data in a clear, comparative format to aid in experimental design and interpretation.

Understanding the Landscape: Potential Kinase Targets

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been reported to inhibit a range of kinases. Understanding the potential targets is the first step in designing a robust target validation strategy. Known targets for this class of compounds include:

  • Signal Transducer and Activator of Transcription 6 (STAT6) : A key transcription factor in the IL-4 signaling pathway, crucial for Th2 immune responses.

  • p21-Activated Kinase 4 (PAK4) : Implicated in various cancers, PAK4 is involved in cell growth, survival, and metastasis.[1]

  • Calcium-Dependent Protein Kinases (CDPKs) : In pathogenic organisms like Plasmodium falciparum, these kinases are essential for the parasite's life cycle.[2]

  • Receptor Tyrosine Kinases (RTKs) : This family includes key cancer targets such as EGFR, Her2, and VEGFR2, which are involved in cell proliferation, differentiation, and angiogenesis.[3]

  • Cyclin-Dependent Kinases (CDKs) : Master regulators of the cell cycle, with inhibitors showing therapeutic potential in oncology.[3]

Comparative Analysis of Target Engagement Methodologies

Several techniques can be employed to confirm that a compound binds to its intended target in a cellular environment. The choice of method often depends on the availability of specific reagents (e.g., antibodies), the nature of the target, and the desired throughput. Below is a comparison of commonly used approaches.

Data Presentation: Quantitative Comparison of Methodologies
MethodologyPrincipleTypical ReadoutThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Change in protein melting temperature (ΔTm)Medium to HighLabel-free; applicable to endogenous proteins.Requires a specific antibody for detection; not all proteins show a significant thermal shift.
In-Cell Western Blotting Measures the phosphorylation status of a kinase's downstream substrate.Decrease in phosphorylation signalMediumDirectly measures functional inhibition of the kinase.Requires a specific and high-quality phospho-antibody; pathway complexity can be a factor.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent ligand.BRET ratio changeHighReal-time measurement in live cells; high sensitivity.Requires genetic modification of the target protein; dependent on a suitable fluorescent ligand.
Chemoproteomics (e.g., Kinobeads) Affinity chromatography using immobilized, broad-spectrum kinase inhibitors to pull down and identify kinases that bind to the test compound in a competitive manner.Relative abundance of pulled-down kinases (LC-MS/MS)Low to MediumUnbiased, kinome-wide profiling; identifies on- and off-targets.Indirect measure of engagement; can be influenced by compound solubility and cell lysis artifacts.
Fluorescent Probe Cellular Binding Assay (FPCBA) A fluorescently labeled version of the compound or a known ligand is used to quantify binding to the intracellular target.Fluorescence intensity changeHighDirect measurement of binding in intact cells.Requires synthesis of a fluorescent probe that retains binding affinity; potential for probe-specific artifacts.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[4]

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of the this compound derivative or vehicle control for a predetermined time.

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction by Western blot or ELISA using a specific antibody.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In-Cell Western Blotting for Phosphorylation Status

Objective: To assess the functional consequence of target engagement by measuring the inhibition of kinase activity within the cell.

Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. For many kinases, serum starvation followed by stimulation with a specific growth factor (e.g., EGF for EGFR) is necessary to activate the signaling pathway. Treat cells with a dose-response range of the test compound.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them directly in the wells using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the phosphorylated form of the target kinase or its downstream substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH). Calculate the IC50 value for the inhibition of phosphorylation.

Visualizing Cellular Processes and Workflows

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->RTK Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., STAT6) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidin-4-ol Derivative Inhibitor->RTK Inhibitor->Transcription_Factor

Caption: Generalized kinase signaling pathway and points of inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G Start Start Treat_Cells Treat cells with compound or vehicle Start->Treat_Cells Heat_Aliquots Heat cell aliquots to various temperatures Treat_Cells->Heat_Aliquots Lyse_Cells Lyse cells Heat_Aliquots->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot Analyze_Data Generate melting curves and determine ΔTm Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Target Engagement to Cellular Effect

G Compound Pyrrolo[2,3-d]pyrimidine Derivative Target_Binding Direct Binding to Intracellular Kinase (Target Engagement) Compound->Target_Binding CETSA, NanoBRET Kinase_Inhibition Inhibition of Kinase Activity Target_Binding->Kinase_Inhibition In-Cell Western Pathway_Modulation Modulation of Downstream Signaling Kinase_Inhibition->Pathway_Modulation Phenotypic_Outcome Observed Cellular Phenotype (e.g., Apoptosis, Reduced Proliferation) Pathway_Modulation->Phenotypic_Outcome

References

Safety Operating Guide

Proper Disposal of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a sulfur and nitrogen-containing heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to have the appropriate safety measures in place. All handling of this compound, including for disposal, should be conducted within a certified chemical fume hood.[1][2] An ANSI-approved safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection ANSI-approved, tight-fitting safety goggles or glasses. A face shield is also recommended.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile gloves; double-gloving is recommended).
Body Protection A flame-resistant laboratory coat must be worn.
General Attire Long pants and closed-toe shoes are required.
Operational and Disposal Plan

The primary method for the disposal of solid chemical waste such as this compound involves collection, proper labeling, and disposal through an approved hazardous waste management program. Due to the sulfur content, care must be taken to avoid environmental contamination that could lead to acidification of soil and groundwater.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and clearly labeled waste container.

    • The container must be made of a material that will not react with the chemical and should have a secure, tightly fitting lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Label the waste container clearly with the full chemical name: "this compound".

    • Include the appropriate hazard warnings. While a specific safety data sheet (SDS) was not found, related pyrrolopyrimidine derivatives are classified as irritants and may be harmful if swallowed or inhaled.

    • Attach a completed hazardous waste label as required by your institution, which typically includes the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Secondary containment is recommended to mitigate the impact of any potential spills.

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS or hazardous waste management office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management:

In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1] Avoid generating dust. The spill area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Waste Generated: This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Initiate Disposal spill Spill Occurs start->spill Potential Hazard fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect waste in a compatible, sealed container. fume_hood->collect_waste label_waste Label container with: - Full Chemical Name - Hazard Warnings - Accumulation Date collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste contact_ehs Contact Institutional EHS for Hazardous Waste Pickup store_waste->contact_ehs disposal Dispose of contents/container to an approved waste disposal plant. contact_ehs->disposal absorb_spill Absorb with inert material spill->absorb_spill Yes collect_spill Collect in a sealed container for hazardous waste disposal absorb_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE based on data from similar pyrimidine compounds.[1]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves that have been inspected prior to use.[1][3] Disposable nitrile gloves can offer short-term protection.[1] A lab coat must be worn.
Respiratory Dust Respirator / N95 RespiratorIn case of insufficient ventilation or when handling dusty material, wear a suitable dust respirator.[2][4] A surgical N-95 respirator can provide both respiratory and splash protection.[5]
Body Protective Clothing / CoverallsFor procedures with a high risk of exposure, consider wearing additional protective clothing or "bunny suit" coveralls for full-body protection.[3][6]
Feet Closed-toe Shoes & Shoe CoversWear chemical-resistant, closed-toe shoes. Shoe covers may be used to prevent the spread of contamination.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][3] Do not eat, drink, or smoke in the handling area.[2][8]

  • Weighing and Transferring: When weighing or transferring the solid compound, take care to minimize dust generation.[2][9] Use appropriate tools and techniques to handle the material.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][7]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3][10]

Disposal Plan:

  • Waste Collection: Collect waste material in a clean, dry, sealable, and appropriately labeled container.[2]

  • Spill Cleanup: In case of a spill, wear appropriate PPE, and sweep or vacuum up the material, avoiding dust generation.[4][9] Place the spilled material into a suitable container for disposal.[3][4] Ventilate the area and wash the spill site after material pickup is complete.[3]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4][8] Do not flush the material into surface water or the sanitary sewer system.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.